5-Bromo-3-iodo-6-methyl-1h-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-6-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWLIUKYARYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-3-iodo-6-methyl-1H-indazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol, this guide outlines a rational, multi-step approach based on established methodologies for the synthesis of analogous indazole derivatives. The experimental protocols provided are derived from closely related transformations and are intended to serve as a foundational methodology for researchers.
Overview of the Synthetic Strategy
The proposed synthesis of this compound commences with the formation of the indazole core, followed by sequential halogenation. The key steps in this synthetic route are:
-
Synthesis of 6-methyl-1H-indazole: Formation of the indazole scaffold from a suitable aniline precursor.
-
Bromination at the C5 position: Introduction of a bromine atom onto the benzene ring of the indazole core.
-
Iodination at the C3 position: Functionalization of the pyrazole ring with an iodine atom to yield the final product.
This strategy allows for the controlled introduction of the desired substituents at specific positions on the indazole ring.
Experimental Protocols
The following sections detail the experimental procedures for each step of the proposed synthesis. These protocols are based on analogous reactions reported in the literature and may require optimization for the specific substrates.
Step 1: Synthesis of 6-methyl-1H-indazole
The synthesis of the 6-methyl-1H-indazole core can be achieved via the Jacobson synthesis, starting from 2,4-dimethylaniline.
Reaction Scheme:
A plausible reaction scheme for the synthesis of 6-methyl-1H-indazole.
Procedure:
-
To a stirred solution of 2,4-dimethylaniline in a suitable solvent such as glacial acetic acid, add a solution of sodium nitrite in water at a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir for a specified time while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically worked up by neutralization and extraction with an organic solvent.
-
The crude product is then purified, for example, by column chromatography, to yield 6-methyl-1H-indazole.
Step 2: Synthesis of 5-Bromo-6-methyl-1H-indazole
The bromination of 6-methyl-1H-indazole at the C5 position can be accomplished using a suitable brominating agent. The following protocol is adapted from the bromination of indazole-3-carboxylic acid.[1]
Reaction Scheme:
A plausible reaction scheme for the synthesis of 5-bromo-6-methyl-1H-indazole.
Procedure:
-
Suspend 6-methyl-1H-indazole in glacial acetic acid and heat the mixture until a clear solution is obtained.
-
Cool the solution to a suitable temperature (e.g., 90 °C) and add a solution of bromine in glacial acetic acid dropwise.
-
Maintain the reaction at this temperature for several hours until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-bromo-6-methyl-1H-indazole.
Step 3: Synthesis of this compound
The final step involves the iodination of 5-bromo-6-methyl-1H-indazole at the C3 position. This procedure is based on the well-established method for the 3-iodination of various indazole derivatives.[2][3]
Reaction Scheme:
A plausible reaction scheme for the synthesis of this compound.
Procedure:
-
To a solution of 5-bromo-6-methyl-1H-indazole in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH).
-
To this mixture, add a solution of iodine (I2) in DMF dropwise at room temperature.
-
Stir the reaction mixture for a few hours, monitoring its completion by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The product may precipitate from the solution. Collect the solid by filtration, wash with water, and dry to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the target compound and its precursors. Please note that yields for the proposed synthesis are estimates based on analogous reactions and will require experimental validation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |
| 6-methyl-1H-indazole | C₈H₈N₂ | 132.16 | Solid | >95 |
| 5-Bromo-6-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | Solid | >97 |
| This compound | C₈H₆BrIN₂ | 336.96 | Solid | >95[4] |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
A logical workflow for the synthesis and characterization of the target compound.
This guide provides a robust starting point for the laboratory synthesis of this compound. Researchers are encouraged to consult the cited literature for further details on related synthetic transformations and to optimize the outlined procedures to achieve the desired outcomes.
References
An In-depth Technical Guide to 5-Bromo-3-iodo-6-methyl-1H-indazole
CAS Number: 1360954-43-3
This technical guide provides a comprehensive overview of 5-Bromo-3-iodo-6-methyl-1H-indazole, a halogenated heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of specific data for this particular molecule, this guide leverages information on closely related structural analogs to provide a thorough understanding of its chemical properties, synthesis, and potential applications.
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| This compound | 1360954-43-3 | C₈H₆BrIN₂ | 336.96 | Not Available | |
| 5-Bromo-3-iodo-1H-indazole | 459133-66-5 | C₇H₄BrIN₂ | 322.93 | Not Available | [1] |
| 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3 | C₈H₆BrIN₂ | 336.96 | 2.9404 | [2] |
| 5-Bromo-3-methyl-1H-indazole | 552331-16-5 | C₈H₇BrN₂ | 211.06 | 2.6 | |
| 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | C₈H₆IN₃O₂ | 303.06 | Not Available | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the available scientific literature. However, the synthesis of structurally related bromo- and iodo-indazoles has been described, providing a likely pathway for its preparation. The general strategy involves the iodination of a corresponding bromo-methyl-indazole precursor.
General Synthesis Workflow
The functionalization of the indazole core, particularly at the C3 position, is a key step in the synthesis of various derivatives. Halogenation, specifically iodination, is a common method to introduce a reactive handle for further chemical modifications, such as cross-coupling reactions.
Caption: General workflow for the C3-iodination of a 1H-indazole scaffold.
Representative Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol, adapted from the synthesis of a close analog, illustrates a viable method for the iodination of a bromo-indazole precursor.[4]
Materials:
-
6-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).
-
Prepare a solution of iodine (1.5 equivalents) in DMF.
-
Add the iodine solution dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
-
A white solid will precipitate. Filter the solid and dry it to obtain 6-bromo-3-iodo-1H-indazole.[4]
This method, with 5-bromo-6-methyl-1H-indazole as the starting material, would be a logical approach to synthesize the target compound, this compound.
Applications in Drug Development and Research
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[5] They are key components in numerous therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-bacterial properties.
The introduction of halogen atoms, such as bromine and iodine, onto the indazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom at the C3 position is particularly useful as it allows for further functionalization through various cross-coupling reactions, such as Suzuki and Heck reactions. This enables the synthesis of diverse libraries of compounds for biological screening.
While specific biological activities for this compound have not been reported, its structural similarity to known kinase inhibitors and other biologically active molecules suggests its potential as a valuable intermediate in the discovery of novel therapeutics.
Potential Research Applications Workflow
The utility of this compound as a building block in drug discovery can be visualized in the following workflow.
Caption: Workflow illustrating the use of the title compound in drug discovery.
Safety Information
Based on the Safety Data Sheet for this compound, the compound should be handled with care in a laboratory setting. It is intended for research and development purposes only. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the supplier's Safety Data Sheet.
References
- 1. 459133-66-5 Cas No. | 5-Bromo-3-iodo-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 5-Bromo-3-iodo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and potential biological relevance of the heterocyclic compound 5-Bromo-3-iodo-6-methyl-1H-indazole. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted values and data from closely related structural analogs to offer a thorough assessment.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that where experimental data is unavailable, predicted values from computational models are provided and clearly indicated.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrIN₂ | - |
| Molecular Weight | 336.96 g/mol | [1] |
| CAS Number | 1360954-43-3 | [2] |
| Appearance | Off-white to light yellow solid (Predicted) | [3] |
| Melting Point | 196 °C (for 5-Bromo-3-iodo-1H-indazole) | [3] |
| Boiling Point | 413.1 ± 25.0 °C (Predicted, for 5-Bromo-3-iodo-1H-indazole) | [3] |
| Density | 2.421 ± 0.06 g/cm³ (Predicted, for 5-Bromo-3-iodo-1H-indazole) | [3] |
| pKa | 10.78 ± 0.40 (Predicted, for 5-Bromo-3-iodo-1H-indazole) | [3] |
| LogP | 2.9404 (Predicted, for 6-Bromo-3-iodo-1-methyl-1H-indazole) | [1] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų (Predicted, for 6-Bromo-3-iodo-1-methyl-1H-indazole) | [1] |
| Hydrogen Bond Donors | 1 (Predicted) | [1] |
| Hydrogen Bond Acceptors | 2 (Predicted) | [1] |
| Rotatable Bonds | 0 (Predicted) | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of 5-bromo-3-iodo-1H-indazole.[3]
Materials:
-
5-Bromo-6-methyl-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-6-methyl-1H-indazole in anhydrous DMF.
-
To this solution, add potassium hydroxide (3.0 equivalents) and stir the mixture.
-
Subsequently, add iodine (2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents on the indazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the compound.
Logical Workflow for Synthesis
The following diagram illustrates the proposed synthetic workflow for this compound.
References
The Diverse Biological Activities of Substituted Indazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of substituted indazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data from key studies are summarized for comparative analysis, detailed experimental protocols are provided for reproducibility, and critical biological pathways are visualized to illuminate their mechanisms of action.
Anticancer Activity of Substituted Indazoles
Substituted indazoles have shown significant promise as anticancer agents, with several derivatives entering clinical trials and receiving FDA approval.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3]
Quantitative Anticancer Data
The following table summarizes the in vitro antiproliferative activity of selected substituted indazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1] |
| A549 (Lung) | 7.73 | [4] | |
| A2780 (Ovarian) | 5.47 | [4] | |
| 6o | K562 (Leukemia) | 5.15 | [2] |
| A549 (Lung) | >40 | [2] | |
| PC-3 (Prostate) | >40 | [2] | |
| Hep-G2 (Hepatoma) | >40 | [2] | |
| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A2780 (Ovarian) | 4.21 | [5] |
| A549 (Lung) | 18.6 | [5] | |
| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A2780 (Ovarian) | 4.21 - 18.6 | [5] |
| 106 | FGFR1 | 2.0 ± 0.4 | [6] |
| FGFR2 | 0.8 ± 0.3 | [6] | |
| FGFR3 | 4.5 ± 1.6 | [6] | |
| 121 | IDO1 Enzyme | 0.72 | [6] |
| 122 | IDO1 Enzyme | 0.77 | [6] |
Signaling Pathways in Indazole-Mediated Anticancer Activity
Many substituted indazoles exert their anticancer effects by targeting critical signaling pathways. For instance, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Others have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and the p53/MDM2 pathway.[2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Substituted indazole compounds
-
Human cancer cell lines (e.g., A549, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity of Substituted Indazoles
Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[7] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[8]
Quantitative Anti-inflammatory Data
The following table presents the in vitro inhibitory activity of selected indazole derivatives against COX-2 and their in vivo anti-inflammatory effects.
| Compound | Assay | IC50 (µM) / % Inhibition | Reference |
| Indazole | COX-2 Inhibition | 23.42 | [8] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [8] |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [8] |
| Compound 3b | Carrageenan-induced paw edema | Superior to diclofenac | [7] |
| Compound 27 | 5-Lipoxygenase Inhibition | 0.044 | [9] |
| Arachidonic acid induced mouse ear edema | 41% inhibition at 1 µ g/ear | [9] |
Experimental Workflow for Anti-inflammatory Screening
The evaluation of anti-inflammatory potential typically involves a combination of in vitro and in vivo assays.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
Materials:
-
Wistar rats (150-200 g)
-
Substituted indazole compounds
-
Carrageenan solution (1% in saline)
-
Reference drug (e.g., diclofenac)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the rats into groups (control, reference, and test groups) and fast them overnight with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
Carrageenan Injection: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Antimicrobial Activity of Substituted Indazoles
The indazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11]
Quantitative Antimicrobial Data
The antimicrobial activity is often assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in an agar diffusion assay.
| Compound | Microorganism | Zone of Inhibition (cm) / MIC (µg/mL) | Reference |
| 5i | Xanthomonas campestris | 2.3 | [11] |
| 5f | Xanthomonas campestris | 2.2 | [11] |
| 5a | Xanthomonas campestris | 2.1 | [11] |
| 5j | Bacillus megaterium | 1.6 | [11] |
| 5a | Bacillus megaterium | 1.5 | [11] |
| I5, I9, I13 | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | MIC = 50 | |
| Compound 18 | G. intestinalis | 12.8 times more active than metronidazole | [12] |
| Compound 23 | Candida albicans, Candida glabrata | In vitro growth inhibition | [12] |
Standard drug (Streptomycin) zone of inhibition for Xanthomonas campestris was 2.8 cm and for Bacillus megaterium was 3.7 cm.[11]
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to screen for antimicrobial activity.
Materials:
-
Substituted indazole compounds
-
Bacterial and fungal strains
-
Nutrient agar or Sabouraud dextrose agar
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., streptomycin)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, inoculate the plates with the test microorganisms.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume of the test compound solution (dissolved in DMSO) into the wells. Also, include a well for the vehicle control (DMSO) and a standard antibiotic.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.
Conclusion
Substituted indazoles represent a versatile and highly promising class of compounds in drug discovery. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications, coupled with their amenability to synthetic modification, ensures that the indazole scaffold will continue to be a focal point of medicinal chemistry research. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Novel Substituted Indazoles towards Potential Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Bromo-3-iodo-6-methyl-1H-indazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-3-iodo-6-methyl-1H-indazole is a halogenated indazole derivative that serves as a crucial building block in medicinal chemistry. Its versatile structure, featuring bromine and iodine atoms at key positions, allows for selective and sequential functionalization through various cross-coupling reactions. This makes it an invaluable intermediate in the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors for therapeutic areas such as oncology.[1] The indazole scaffold itself is a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this core motif.[2][3][4] These compounds have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
The bromine at the 5-position and iodine at the 3-position offer differential reactivity, enabling chemists to perform regioselective modifications. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of various substituents at the C3 position. The bromine atom can then be utilized in subsequent coupling reactions to further elaborate the molecule. This strategic functionalization is a cornerstone of modern drug design and lead optimization.
This document provides detailed application notes on the use of this compound and its close analogs as intermediates in the synthesis of potent kinase inhibitors, along with detailed experimental protocols and diagrams to illustrate the synthetic and biological pathways.
Application: Intermediate for the Synthesis of VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors. The synthesis of such inhibitors can utilize this compound or its analogs as a key starting material.
A general synthetic approach involves the initial iodination of a substituted bromo-indazole, followed by protection of the indazole nitrogen. The iodine at the C3 position is then typically used as a handle for introducing a core fragment of the pharmacophore via a Suzuki or other cross-coupling reaction. Subsequent modifications at the bromine position can be performed to append other necessary chemical moieties to optimize potency and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole (A close analog to this compound)
This protocol is adapted from a published procedure for the synthesis of a key intermediate for anti-cancer agents.[3]
Materials:
-
6-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature.
-
In a separate flask, prepare a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL).
-
Add the iodine solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
A white solid will precipitate.
-
Collect the solid by filtration and dry it to yield 6-Bromo-3-iodo-1H-indazole.[3]
Expected Yield: 71.2%[3]
Protocol 2: Suzuki Coupling Reaction for the Synthesis of a Kinase Inhibitor Precursor
This protocol describes a general method for the Suzuki coupling of a 3-iodo-indazole intermediate with a boronic acid derivative, a common step in the synthesis of kinase inhibitors.[3]
Materials:
-
6-Bromo-3-iodo-1H-indazole (or its protected form)
-
Aryl or heteroaryl boronic acid pinacol ester
-
Pd(dppf)Cl₂ (palladium catalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Water
-
Schlenk flask
-
Nitrogen or Argon source
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add 6-Bromo-3-iodo-1H-indazole (2 mmol, 1.0 equiv.), the corresponding boronic acid pinacol ester (2.4 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.1 mmol, 5 mol%), and cesium carbonate (3 mmol, 1.5 equiv.).
-
Add a mixed solvent of dioxane and water (4:1, 30 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield the desired coupled product.[3]
Quantitative Data
The following table summarizes the in vitro anti-proliferative activity of a series of indazole derivatives synthesized using a 6-bromo-3-iodo-1H-indazole intermediate. The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound | 4T1 (Breast Cancer) IC₅₀ (μM) | A549 (Lung Cancer) IC₅₀ (μM) | HCT116 (Colon Cancer) IC₅₀ (μM) | HeLa (Cervical Cancer) IC₅₀ (μM) |
| 2a | 1.83 | 2.17 | >10 | >10 |
| 2b | 0.98 | 1.32 | 3.45 | 4.12 |
| 2c | 1.15 | 1.56 | 2.89 | 3.76 |
| 2f | 0.23 | 0.45 | 0.67 | 1.15 |
| 2g | 0.56 | 0.88 | 1.23 | 2.01 |
| 2h | >10 | >10 | >10 | >10 |
| 2i | 3.45 | 4.12 | 6.78 | 8.91 |
| 2j | 2.76 | 3.98 | 5.43 | 7.11 |
| 2k | 0.87 | 1.02 | 1.98 | 2.54 |
| 2l | 1.54 | 2.01 | 3.11 | 4.32 |
| 2m | 0.43 | 0.67 | 0.98 | 1.54 |
| 2n | >10 | >10 | >10 | >10 |
| 2o | 5.12 | 6.78 | 8.91 | >10 |
| 2p | 1.21 | 1.87 | 2.43 | 3.12 |
Data extracted from a study on indazole derivatives as anti-cancer agents.[6]
Visualizations
Diagram 1: General Synthetic Workflow for Kinase Inhibitors
References
- 1. ias.ac.in [ias.ac.in]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling with 5-bromo-3-iodo-indazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 5-bromo-3-iodo-1H-indazole. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br), selective arylation can be achieved at either the C3 or C5 position by carefully selecting the reaction conditions. This application note outlines the synthetic procedures, reaction parameters, and expected outcomes for the selective functionalization of this versatile heterocyclic scaffold, which is a valuable building block in medicinal chemistry.
Introduction
Indazole derivatives are prominent structural motifs in a wide range of biologically active compounds and pharmaceuticals. The ability to selectively introduce molecular diversity at specific positions of the indazole core is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. The 5-bromo-3-iodo-1H-indazole offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is more susceptible to oxidative addition to a Pd(0) catalyst compared to the carbon-bromine bond at the C5 position. This inherent difference in reactivity allows for a regioselective Suzuki coupling, enabling the synthesis of either 3-aryl-5-bromo-1H-indazoles or 3-iodo-5-aryl-1H-indazoles, and subsequently 3,5-diaryl-1H-indazoles.
Data Presentation
Table 1: Regioselective Suzuki Coupling at the C3-Iodo Position
This table summarizes the reaction conditions and yields for the selective Suzuki coupling at the C3 position of 5-bromo-3-iodo-1H-indazole, leaving the C5-bromo position intact.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | 60 | [1] |
| 2 | Arylboronic acid (general) | Pd(dppf)Cl₂ (5-10) | K₂CO₃ or Cs₂CO₃ | DME or Dioxane/H₂O | 80-100 | 2-12 | Typically high | Predicted |
Note: While a specific example with an arylboronic acid was not found in the literature for this exact substrate, the higher reactivity of the C-I bond in Suzuki couplings is a well-established principle. The conditions are based on typical protocols for 3-iodoindazoles.
Table 2: Suzuki Coupling at the C5-Bromo Position
This table presents typical conditions for the Suzuki coupling at the C5-bromo position of N-substituted or C3-substituted 5-bromoindazoles. These conditions can be adapted for the C5-arylation of 5-bromo-3-iodo-1H-indazole, assuming the C3-iodo position has been previously functionalized or if harsher conditions are employed to react the C-Br bond.
| Entry | Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 85-95 | [2] |
| 2 | 5-bromo-1H-indazole (N-Boc protected) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 70-80 | [2] |
| 3 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Arylboronic acids | Pd(OAc)₂ (10) | CsF | Dioxane | 100 | 12 | 70-85 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-3-iodo-1H-indazole
This procedure is adapted from the iodination of 5-bromo-1H-indazole.[1]
Materials:
-
5-bromo-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq) and potassium hydroxide (3.75 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by diluting with a saturated solution of sodium bisulfite.
-
Filter the resulting precipitate under vacuum.
-
Wash the solid with water.
-
Dry the solid to obtain 5-bromo-3-iodo-1H-indazole.
Protocol 2: Regioselective Suzuki Coupling at the C3-Iodo Position
This protocol is a general procedure adapted from the Suzuki coupling of 3-iodoindazoles and is expected to be selective for the C3 position of 5-bromo-3-iodo-1H-indazole.[1]
Materials:
-
5-bromo-3-iodo-1H-indazole
-
Arylboronic acid or boronic acid pinacol ester (1.5-2.0 eq)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5-10 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) (2N) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Brine solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial or a round-bottom flask, combine 5-bromo-3-iodo-1H-indazole (1.0 eq), the boronic acid/ester (1.5-2.0 eq), and the palladium catalyst (5-10 mol%).
-
Add the base (e.g., 2N aqueous Na₂CO₃ or solid K₂CO₃).
-
Add the solvent (e.g., 1,4-dioxane or DME).
-
If using a flask, degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. If using a microwave vial, seal it.
-
Heat the reaction mixture. For microwave synthesis, typical conditions are 120°C for 40 minutes. For conventional heating, 80-100°C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a brine solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-1H-indazole.
Mandatory Visualization
References
Application Notes and Protocols for Sonogashira Coupling with Dihalogenated Indazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Sonogashira cross-coupling reactions on dihalogenated indazole scaffolds. This methodology is a powerful tool for the synthesis of novel indazole derivatives, which are key structural motifs in many pharmacologically active compounds. Particular focus is given to the selective functionalization of dihaloindazoles, enabling the synthesis of diverse molecular architectures for drug discovery and development.
Introduction to Sonogashira Coupling on Indazoles
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating sp²-sp hybridized carbon bonds. In the context of drug discovery, this reaction is invaluable for introducing alkyne moieties into heterocyclic systems like indazoles. These alkynyl-indazoles can serve as key intermediates for further diversification or as final products with potential biological activity.
Dihalogenated indazoles offer multiple reaction sites for sequential and selective cross-coupling reactions. The differential reactivity of halogens (I > Br > Cl) allows for regioselective functionalization.[1] For instance, in a bromo-iodo-substituted indazole, the Sonogashira coupling can be directed to the more reactive iodine position under milder conditions, leaving the bromine available for a subsequent coupling reaction.[2]
Reaction Mechanisms
The Sonogashira coupling can proceed through two primary catalytic cycles: a copper-co-catalyzed cycle and a copper-free cycle.
Palladium and Copper Co-catalyzed Cycle
The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper (Figure 1).[3][4]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the indazolyl halide.
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the alkynylated indazole and regenerate the Pd(0) catalyst.
Copper-Free Sonogashira Coupling
To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free conditions have been developed.[5] In these systems, the base is crucial for the deprotonation of the terminal alkyne, which then directly coordinates to the palladium center (Figure 2).
Experimental Protocols
The following protocols are based on established procedures for the Sonogashira coupling of dihalogenated indazoles. It is recommended to optimize reaction conditions for each specific substrate.
General Workflow
A typical experimental workflow for the Sonogashira coupling of a dihalogenated indazole is outlined below (Figure 3).
Protocol 1: Selective Mono-alkynylation of 5-Bromo-3-iodo-1-trityl-1H-indazole[2]
This protocol is suitable for the selective coupling at the C3-iodo position.
Materials:
-
5-Bromo-3-iodo-1-trityl-1H-indazole
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvents and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 5-bromo-3-iodo-1-trityl-1H-indazole, PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Add a solvent mixture of Et₃N and DMF (e.g., 2:1 ratio).
-
Add the terminal alkyne (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature (20 °C) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-5-bromo-1-trityl-1H-indazole.
Protocol 2: Di-alkynylation of 5-Bromo-3-alkynyl-1-trityl-1H-indazole[2]
This protocol is for the subsequent coupling at the C5-bromo position.
Materials:
-
3-Alkynyl-5-bromo-1-trityl-1H-indazole
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (10 mol%)
-
Copper(I) iodide (CuI) (20 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvents and inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, combine the 3-alkynyl-5-bromo-1-trityl-1H-indazole, PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%), and PPh₃ (10 mol%).
-
Add a solvent mixture of Et₃N and DMF (e.g., 2:1 ratio).
-
Add the terminal alkyne (1.2 equivalents).
-
Heat the reaction mixture to 70 °C and stir for 48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography to yield the 3,5-dialkynyl-1-trityl-1H-indazole.
Quantitative Data Summary
The following tables summarize representative yields for the Sonogashira coupling of dihalogenated indazoles with various terminal alkynes, based on data from Witulski et al.[2]
Table 1: Selective Mono-alkynylation of 5-Bromo-3-iodo-1-trityl-1H-indazole at Room Temperature [2]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-5-bromo-1-trityl-1H-indazole | 85 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-bromo-1-trityl-1H-indazole | 89 |
| 3 | 3,3-Dimethyl-1-butyne | 3-(3,3-Dimethylbut-1-yn-1-yl)-5-bromo-1-trityl-1H-indazole | 92 |
| 4 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-5-bromo-1-trityl-1H-indazole | 95 |
Table 2: Di-alkynylation of 3-Alkynyl-5-bromo-1-trityl-1H-indazoles at 70 °C [2]
| Entry | Starting Material (3-alkynyl) | Alkyne for C5-position | Product | Yield (%) |
| 1 | 3-(Hex-1-yn-1-yl)- | Phenylacetylene | 3-(Hex-1-yn-1-yl)-5-(phenylethynyl)-1-trityl-1H-indazole | 78 |
| 2 | 3-((Trimethylsilyl)ethynyl)- | 1-Hexyne | 3-((Trimethylsilyl)ethynyl)-5-(hex-1-yn-1-yl)-1-trityl-1H-indazole | 81 |
| 3 | 3-(Phenylethynyl)- | 1-Hexyne | 3-(Phenylethynyl)-5-(hex-1-yn-1-yl)-1-trityl-1H-indazole | 75 |
Key Considerations and Troubleshooting
-
N-Protection: The indazole nitrogen is often protected (e.g., with a trityl or tosyl group) to improve solubility and prevent side reactions.[3]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
-
Base: An amine base like triethylamine or diisopropylamine is typically used, often serving as both the base and a co-solvent.
-
Solvent: Aprotic polar solvents such as DMF, THF, or acetonitrile are commonly employed.
-
Temperature: The reactivity of the halide dictates the required temperature. Couplings with iodides can often be performed at room temperature, while bromides and chlorides usually require heating.
-
Inert Atmosphere: To prevent oxidative homocoupling of the alkyne (Glaser coupling), especially in copper-catalyzed reactions, it is crucial to maintain an inert atmosphere.[5]
-
Copper-Free Conditions: If homocoupling is a significant issue, consider using a copper-free protocol. These often require a stronger base and may have different catalyst/ligand requirements.
By following these guidelines and protocols, researchers can effectively utilize the Sonogashira cross-coupling reaction for the synthesis of a wide array of functionalized dihalogenated indazole derivatives, paving the way for the discovery of new therapeutic agents.
References
Application Notes and Protocols: Synthesis of Novel VEGFR-2 Inhibitors from 5-Bromo-3-iodo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established and effective strategy in cancer therapy.[3][4] Indazole-based compounds have emerged as a promising class of VEGFR-2 inhibitors, with many derivatives showing potent anti-angiogenic and anti-tumor activities.[5][6] This document provides detailed protocols and application notes for the synthesis of novel VEGFR-2 inhibitors, utilizing 5-Bromo-3-iodo-6-methyl-1H-indazole as a key starting material. The methodologies described are based on established synthetic routes, such as Suzuki coupling reactions, which are frequently employed in the synthesis of bi-aryl and hetero-bi-aryl compounds in medicinal chemistry.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, culminating in angiogenesis. The inhibitors synthesized from the this compound scaffold are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and blocking the downstream signaling events.
Synthetic Workflow
The synthesis of VEGFR-2 inhibitors from this compound typically involves a selective cross-coupling reaction, such as a Suzuki coupling, at the more reactive 3-iodo position, followed by a subsequent coupling or functionalization at the 5-bromo position. This allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.
Experimental Protocols
The following protocols are generalized procedures based on common practices in medicinal chemistry for the synthesis of indazole-based kinase inhibitors. Researchers should adapt these protocols based on the specific properties of the reagents and the desired final product.
Protocol 1: Synthesis of this compound
This starting material can be synthesized from 5-bromo-6-methyl-1H-indazole through iodination.
Materials:
-
5-bromo-6-methyl-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Stirring apparatus and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 5-bromo-6-methyl-1H-indazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Suzuki Coupling for the Synthesis of 5-Bromo-3-(aryl/heteroaryl)-6-methyl-1H-indazole
This protocol describes the selective coupling at the 3-iodo position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane, Toluene, DMF) and water
-
Stirring and heating apparatus with reflux condenser, under inert atmosphere
Procedure:
-
To a degassed solution of the solvent and water (e.g., 4:1 mixture), add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 5-bromo-3-(aryl/heteroaryl)-6-methyl-1H-indazole intermediate. A Chinese patent describes a similar Suzuki coupling reaction for related indazole compounds.[7]
Quantitative Data
The following table summarizes the biological activity of various indazole-based VEGFR-2 inhibitors reported in the literature. This data can serve as a benchmark for newly synthesized compounds.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Compound 30 | VEGFR-2 | 1.24 | [3] |
| Compound 11 | VEGFR-2 | 190 | [4][8] |
| Compound 10e | VEGFR-2 | 241 | [4] |
| Compound 13a | VEGFR-2 | 258 | [4] |
| Compound 6 | VEGFR-2 | 60.83 | [9] |
| Compound 10 | VEGFR-2 | 63.61 | [9] |
| Compound 23j | VEGFR-2 | 3.7 | [10] |
| Sorafenib | VEGFR-2 | 49 | [11] |
Structure-Activity Relationship (SAR) Insights
The development of potent indazole-based VEGFR-2 inhibitors often relies on understanding the structure-activity relationships. For instance, modifications at the 3- and 5-positions of the indazole core can significantly impact the inhibitory activity. The introduction of various aryl and heteroaryl groups through Suzuki coupling allows for the exploration of different binding interactions within the ATP pocket of VEGFR-2. The nature and substitution pattern of these appended rings are crucial for achieving high potency and selectivity.
Conclusion
The synthetic protocols and data presented provide a framework for the rational design and synthesis of novel indazole-based VEGFR-2 inhibitors starting from this compound. The versatility of the Suzuki cross-coupling reaction allows for the creation of a diverse library of compounds for biological evaluation. By leveraging the provided protocols and SAR insights, researchers can contribute to the development of next-generation anticancer therapeutics targeting VEGFR-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijddmr.org [ijddmr.org]
- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 8. dovepress.com [dovepress.com]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Parallel Synthesis of Indazole-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic functionalization of the indazole nucleus allows for the fine-tuning of pharmacological profiles, making it a highly attractive target for drug discovery programs. Parallel synthesis has emerged as a powerful strategy to rapidly generate large and diverse libraries of indazole-based compounds, accelerating the identification of novel hit and lead candidates. This document provides detailed application notes and protocols for the efficient parallel synthesis of indazole-based compound libraries, catering to the needs of researchers in both academic and industrial settings.
Methodologies for Parallel Synthesis
The construction of indazole-based compound libraries can be broadly categorized into two main approaches: solution-phase parallel synthesis and solid-phase parallel synthesis.
Solution-Phase Parallel Synthesis: This technique involves conducting multiple reactions simultaneously in an array of reaction vessels, such as 96-well plates.[1] It offers the advantage of using traditional and well-established reaction chemistry. However, purification of the final products can be a bottleneck, often requiring high-throughput purification techniques like mass-triggered preparative HPLC.
Solid-Phase Parallel Synthesis: In this approach, the indazole scaffold or a precursor is attached to a solid support (e.g., a resin bead), and subsequent chemical transformations are carried out.[2] A key advantage is the ease of purification, as excess reagents and by-products can be simply washed away. The final compounds are then cleaved from the solid support in high purity. Traceless linkers, which leave no residual atoms on the final product after cleavage, are often employed.
Data Presentation: Representative Synthetic Routes and Yields
The following tables summarize quantitative data from representative parallel syntheses of indazole libraries, showcasing the yields achieved for different substitution patterns.
Table 1: Solution-Phase Synthesis of a Tri-Substituted Indazole Library
| Step | Reaction | Reagents and Conditions | Yield Range (%) | Reference |
| 1 | N-1 Alkylation/Arylation | Alkyl/Aryl Halide, Base (e.g., NaH), Solvent (e.g., DMF) | 50-75 | [1] |
| 2 | C-3 O-Alkylation | Alkyl Halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | 50-80 | [1] |
| 3 | C-5 Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl3), Solvent (e.g., DCM) | 75-90 | [1] |
Table 2: Parallel Synthesis of a 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamide Library (200 members)
| Starting Material | Reagents and Conditions | Product | Average Yield (%) | Reference |
| 4-Bromomethyl-3-nitrobenzoic acid derivatives | 1. R-NH2, Solvent; 2. R'-OH, Base | 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides | Not explicitly stated for individual compounds, but library production was successful | [3] |
Table 3: Solid-Phase Synthesis of a Tetrahydroindazolone Library (162 members)
| Core Skeleton | Building Blocks | Overall Purity (%) | Reference |
| Nitrophenyl | 2-Acylcyclohexane-1,3-diones, Arylhydrazines | >92 (average) | [2] |
| Anilyl | 2-Acylcyclohexane-1,3-diones, Arylhydrazines | >92 (average) | [2] |
| Pyridyl | 2-Acylcyclohexane-1,3-diones, Arylhydrazines | >92 (average) | [2] |
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of an N-1 Substituted Indazole Library
This protocol describes a general procedure for the N-1 alkylation of a substituted indazole in a 96-well plate format.
Materials:
-
Substituted 1H-indazole starting materials
-
Library of alkyl bromides
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
-
Parallel evaporation system
-
High-throughput purification system (e.g., mass-triggered preparative HPLC)
Procedure:
-
Preparation of Indazole Stock Solutions: Prepare stock solutions of each indazole starting material in anhydrous DMF (e.g., 0.2 M).
-
Dispensing Indazoles: Dispense 200 µL of each indazole stock solution into the designated wells of the 96-well reaction block.
-
Addition of Base: Under an inert atmosphere, carefully add a pre-weighed amount of NaH to each well containing the indazole solution. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care.
-
Addition of Alkylating Agents: Prepare stock solutions of the alkyl bromide library in anhydrous DMF (e.g., 0.25 M). Dispense 200 µL of the appropriate alkyl bromide solution to each well.
-
Reaction: Seal the reaction block with a sealing mat and heat to the desired temperature (e.g., 60 °C) with stirring for the required time (e.g., 4-12 hours).
-
Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of water to each well.
-
Work-up: Extract the contents of each well with a suitable organic solvent (e.g., ethyl acetate).
-
Solvent Evaporation: Remove the solvent using a parallel evaporation system.
-
Purification and Analysis: Purify the crude products using a high-throughput purification system. Analyze the purity and confirm the identity of the final compounds by LC-MS and/or NMR.
Protocol 2: Solid-Phase Synthesis of a Substituted Indazole Library
This protocol outlines a general workflow for the solid-phase synthesis of indazoles, which can be adapted for parallel synthesis.
Materials:
-
Merrifield resin or other suitable solid support
-
Linker molecule (e.g., a photolabile or acid-labile linker)
-
Indazole precursor with a suitable functional group for attachment to the linker
-
Building blocks for diversification
-
Appropriate reagents and solvents for coupling, deprotection, and cleavage steps
-
Solid-phase synthesis vessels (e.g., fritted syringes or a parallel synthesizer)
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., Dichloromethane - DCM) in the reaction vessels.
-
Linker Attachment: Attach the linker molecule to the resin according to established protocols.
-
Indazole Precursor Loading: Couple the indazole precursor to the linker-functionalized resin.
-
Diversification Steps: Perform a series of chemical reactions to introduce diversity at various positions of the indazole core. This may involve:
-
N-Alkylation: React the resin-bound indazole with an alkyl halide in the presence of a base.
-
Suzuki Coupling: Introduce aryl or heteroaryl groups at a halogenated position using a palladium catalyst and a boronic acid.
-
Amide Coupling: Couple a carboxylic acid-functionalized indazole with a library of amines.
-
-
Washing: After each reaction step, thoroughly wash the resin with a sequence of solvents (e.g., DMF, Methanol, DCM) to remove excess reagents and by-products.
-
Cleavage: Cleave the final indazole products from the solid support using the appropriate cleavage cocktail (e.g., trifluoroacetic acid for an acid-labile linker or UV light for a photolabile linker).
-
Isolation and Analysis: Collect the cleavage solution, evaporate the solvent, and analyze the purity and identity of the synthesized compounds by LC-MS and NMR.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Indazole-based compounds are known to modulate various signaling pathways implicated in diseases such as cancer. The following diagrams, generated using Graphviz (DOT language), illustrate a representative signaling pathway and a general experimental workflow for parallel synthesis.
Caption: A generalized workflow for the parallel synthesis and screening of indazole-based compound libraries.
Caption: Simplified representation of the EGFR signaling pathway, a common target for indazole-based kinase inhibitors.
References
- 1. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase parallel synthesis of a tetrahydroindazolone library containing three unique core skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-3-Iodo-Indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Suzuki coupling reactions with 5-bromo-3-iodo-indazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 5-bromo-3-iodo-indazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not observing any formation of the desired coupled product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low to no product yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst and consider the following:
-
Catalyst Choice: While various palladium catalysts can be used, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often reported as an effective catalyst for Suzuki couplings of bromoindazoles, providing good yields in relatively short reaction times.[1][2] Other common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 5-10 mol%.
-
Deactivation: The presence of impurities or unprotected nitrogen-rich heterocycles can inhibit the catalyst.[3] Ensure all reagents and solvents are pure and dry.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Suzuki couplings often require elevated temperatures. A typical range is 80-120 °C. If you are using a lower temperature, consider increasing it. Microwave irradiation can also be an effective method to accelerate the reaction.[4][5]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
-
Reagent Quality:
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation, especially at higher temperatures and with certain heteroaryl boronic acids.[1] Use high-purity boronic acids and consider using boronate esters (e.g., pinacol esters) which can be more stable.
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1][6] The base's strength and solubility can significantly impact the reaction outcome.
-
-
Solvent System: The solvent plays a critical role in solubilizing the reagents and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed. Common solvent systems include dioxane/water, DME/water, and THF/water.[1][6]
-
Issue 2: Non-Selective Coupling or Multiple Products
-
Question: I am observing coupling at both the 3-iodo and 5-bromo positions, or a mixture of mono-coupled products. How can I achieve selective coupling at the C-3 position?
-
Answer: Achieving selectivity in dihalogenated substrates relies on the differential reactivity of the carbon-halogen bonds. In the case of 5-bromo-3-iodo-indazole, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This inherent difference should favor selective coupling at the 3-position.
To enhance selectivity:
-
Control Reaction Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor mono-coupling at the more reactive iodo position.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C) can further exploit the reactivity difference between the C-I and C-Br bonds.
-
Milder Reaction Conditions: Employing a less reactive catalyst or a milder base might also improve selectivity, although this could lead to longer reaction times.
-
Issue 3: Debromination or Protodeboronation Side Products
-
Question: I am observing significant amounts of the debrominated indazole or the protonated form of my boronic acid starting material. What causes this and how can I minimize these side reactions?
-
Answer:
-
Debromination: The formation of the debrominated starting material is a common side reaction, often observed when the catalytic cycle is slow or inefficient.[4] To minimize this:
-
Optimize Catalyst and Ligand: Using a more active catalyst system can accelerate the desired cross-coupling pathway over the competing debromination. For instance, using bulky electron-rich phosphine ligands can sometimes be beneficial.
-
Ensure Anhydrous Conditions (for the organic solvent): While water is often a co-solvent, adventitious moisture can contribute to side reactions. Ensure your organic solvents are dry.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is particularly problematic with electron-rich or heteroaryl boronic acids and is often promoted by high temperatures and prolonged reaction times.[1] To mitigate this:
-
Use Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.
-
Optimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.
-
Choice of Base and Solvent: The reaction medium can influence the rate of protodeboronation. Experiment with different bases and solvent systems.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst is best for the Suzuki coupling of 5-bromo-3-iodo-indazoles?
-
A1: While the optimal catalyst can be substrate-dependent, Pd(dppf)Cl₂ has been shown to be highly effective for the Suzuki coupling of substituted bromoindazoles, often providing high yields in short reaction times.[1][2] Other catalysts like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with appropriate ligands are also commonly used.[1][4][7] A screening of catalysts is often the best approach to identify the optimal one for a specific substrate combination.
-
-
Q2: What is the role of the base in the Suzuki coupling reaction and which one should I use?
-
A2: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄ .[1][6] The choice of base can influence the reaction rate and yield, and the optimal base may need to be determined empirically. Cesium carbonate is often a good choice for challenging couplings.
-
-
Q3: Do I need to protect the N-H of the indazole?
-
A3: While some Suzuki couplings can be performed on unprotected indazoles, N-H protection, typically with a tert-butyloxycarbonyl (Boc) group, is often beneficial.[8] The unprotected N-H can be acidic and may interfere with the reaction or inhibit the catalyst.[3] However, in some cases, the Boc group can be cleaved under the reaction conditions, especially with certain substrates or prolonged heating.[9]
-
-
Q4: What is the ideal solvent system for this reaction?
-
A4: A mixture of an aprotic organic solvent and water is typically used. Common examples include 1,4-dioxane/water, dimethoxyethane (DME)/water, and tetrahydrofuran (THF)/water .[1][6] The aqueous phase is necessary to dissolve the inorganic base. The choice of organic solvent can affect the solubility of the reagents and the overall reaction efficiency.
-
-
Q5: At which position will the Suzuki coupling selectively occur on 5-bromo-3-iodo-indazole?
-
A5: The Suzuki coupling will preferentially occur at the C-3 position . The carbon-iodine bond is more reactive than the carbon-bromine bond in the oxidative addition step of the Suzuki catalytic cycle. This allows for selective functionalization at the 3-position, leaving the 5-bromo position available for subsequent transformations.
-
Data Presentation
Table 1: Comparison of Common Palladium Catalysts for Suzuki Coupling of Bromoindazoles
| Catalyst | Common Name | Typical Loading (mol%) | Key Characteristics |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 5 - 10 | Often highly effective for heteroaryl couplings, providing good yields.[1][2] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 5 - 10 | A common and versatile catalyst, but can be less effective than others for specific substrates.[1] |
| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) dichloride | 5 - 10 | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] |
| Pd(OAc)₂ | Palladium(II) Acetate | 2 - 5 | Often used in combination with a phosphine ligand.[7] |
Table 2: Common Bases for Suzuki Coupling Reactions
| Base | Chemical Formula | Strength | Solubility in Water | Notes |
| Potassium Carbonate | K₂CO₃ | Moderate | High | A widely used and cost-effective base.[1] |
| Cesium Carbonate | Cs₂CO₃ | Strong | High | Often effective for difficult couplings. |
| Potassium Phosphate | K₃PO₄ | Strong | High | Another effective base, particularly for aryl chlorides. |
| Sodium Carbonate | Na₂CO₃ | Moderate | High | A common alternative to potassium carbonate.[6] |
| Cesium Fluoride | CsF | Moderate | High | Can be effective in certain systems.[7] |
Table 3: Common Solvents for Suzuki Coupling Reactions
| Solvent System | Typical Ratio (Organic:Water) | Boiling Point (°C) of Organic Solvent | Notes |
| 1,4-Dioxane / H₂O | 3:1 to 5:1 | 101 | A very common and effective solvent system.[6] |
| Dimethoxyethane (DME) / H₂O | 4:1 | 85 | Another frequently used solvent system.[1] |
| Tetrahydrofuran (THF) / H₂O | 4:1 | 66 | Lower boiling point may require longer reaction times or sealed vessel. |
| Toluene / H₂O / EtOH | Varies | 111 (Toluene) | A three-component system that can be effective in some cases.[8] |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-3 Position of 5-Bromo-3-Iodo-Indazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a reaction vessel, add 5-bromo-3-iodo-indazole (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq.).
-
-
Reaction Setup:
-
Seal the reaction vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-3-aryl/vinyl-indazole.
-
Visualizations
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Bromo-3-iodo-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-3-iodo-indazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-bromo-3-iodo-indazole, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my 5-bromo-3-iodo-indazole unexpectedly low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and adequate temperature. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Reagents: The quality of reagents, particularly the iodinating agent (e.g., Iodine or N-Iodosuccinimide), can significantly impact the yield. Use high-purity reagents and ensure they have not degraded.
-
Insufficient Base: A base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), is typically required to deprotonate the indazole N-H, facilitating the electrophilic substitution at the C3 position.[1] Ensure the correct stoichiometry of the base is used.
-
Moisture Contamination: The presence of water can interfere with the reaction, especially when using reactive intermediates. Ensure all glassware is properly dried and use anhydrous solvents.
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. Optimize the workup procedure to minimize losses.
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?
A2: The presence of multiple spots on TLC suggests the formation of side products. Common impurities in the synthesis of 5-bromo-3-iodo-indazole may include:
-
Unreacted Starting Material: The most common impurity is the starting material, 5-bromo-1H-indazole. This can be addressed by increasing the reaction time or the amount of the iodinating agent.
-
Di-iodinated Product: Over-iodination can lead to the formation of a di-iodo-indazole species. This can be minimized by careful control of the stoichiometry of the iodinating agent and the reaction time.
-
N-Iodinated Product: While C3 iodination is generally favored, some N-iodination on the indazole ring can occur, especially under certain conditions. This is often an unstable intermediate.
-
Other Isomers: Although C3 iodination is regioselective, trace amounts of iodination at other positions on the benzene ring might occur, though this is less common for indazoles.
-
Byproducts from Reagent Decomposition: Impurities can also arise from the decomposition of reagents or solvents.
Q3: How can I effectively purify the crude 5-bromo-3-iodo-indazole product?
A3: Purification of the crude product is essential to obtain high-purity 5-bromo-3-iodo-indazole. The following methods are commonly employed:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For separating complex mixtures or removing closely related impurities, column chromatography using silica gel is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis to achieve good separation between the desired product and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 5-bromo-3-iodo-indazole?
A1: The most prevalent methods for synthesizing 5-bromo-3-iodo-indazole involve the direct iodination of 5-bromo-1H-indazole. Two common approaches are:
-
Using Iodine (I2) and a Base: This method typically employs molecular iodine in the presence of a base like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2]
-
Using N-Iodosuccinimide (NIS): NIS is an alternative iodinating agent that can be used, often in the presence of a base like KOH, in a solvent such as dichloromethane.[1]
Q2: What is the role of the base in the iodination of 5-bromo-1H-indazole?
A2: The base plays a crucial role in activating the indazole ring towards electrophilic substitution. It deprotonates the N-H of the pyrazole ring, forming an indazolide anion. This anion is more electron-rich than the neutral indazole, which increases the nucleophilicity of the C3 position, thereby facilitating the attack by the electrophilic iodine species.[1]
Q3: Are there any safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Handle all chemicals, including solvents and reagents, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
-
Iodine and N-Iodosuccinimide are oxidizing agents and should be handled with care.
-
DMF is a solvent that can be absorbed through the skin, so appropriate gloves are necessary.
Quantitative Data Summary
The following table summarizes various reported conditions for the C3-iodination of substituted indazoles, which can be adapted for the synthesis of 5-bromo-3-iodo-indazole.
| Starting Material | Iodinating Agent | Base | Solvent | Temperature | Yield | Reference |
| 6-bromo-1H-indazole | I2 | KOH | DMF | Room Temp. | 71.2% | [2] |
| 5-bromo-1H-indazole | I2 | K2CO3 | DMF | Not specified | Good | [1] |
| 5-bromo-1H-indazole | NIS | KOH | Dichloromethane | Not specified | Not specified | [1] |
| Indazole | I2 | KOH | DMF | Room Temp. | Not specified | [3] |
Experimental Protocols
Protocol 1: Iodination using Iodine and Potassium Hydroxide [2]
This protocol is adapted from the synthesis of 6-bromo-3-iodo-1H-indazole and is applicable for the synthesis of the 5-bromo isomer.
-
Dissolution: Dissolve 5-bromo-1H-indazole (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Addition of Base: To the solution, add potassium hydroxide (KOH) (2.0 eq.).
-
Addition of Iodine: Prepare a solution of iodine (I2) (1.5 eq.) in DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na2S2O3) and potassium carbonate (K2CO3) to quench the excess iodine and neutralize the mixture. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash with water, and dry to obtain the crude 5-bromo-3-iodo-1H-indazole.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: General Experimental Workflow
Caption: A flowchart illustrating the general experimental workflow for the synthesis of 5-bromo-3-iodo-indazole.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis of 5-bromo-3-iodo-indazole.
References
Technical Support Center: Purification of Halogenated Indazole Intermediates
Welcome to the technical support center for the purification of halogenated indazole intermediates. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude halogenated indazole products?
A1: Common impurities include regioisomers (e.g., N-1 vs. N-2 alkylated indazoles), unreacted starting materials, residual palladium catalysts from cross-coupling reactions, and by-products from side reactions.[1][2][3] The specific impurities will depend on the synthetic route employed.
Q2: How do I choose an appropriate solvent system for thin-layer chromatography (TLC) analysis of my halogenated indazole?
A2: The choice of solvent system depends on the polarity of your specific indazole derivative. A good starting point for many "normal" polarity compounds is a mixture of ethyl acetate (EtOAc) and a nonpolar solvent like hexanes or petroleum ether.[4]
-
For highly polar indazoles: Consider using a more polar system, such as 5% methanol in dichloromethane (DCM).[5]
-
For nonpolar indazoles: A less polar system like 5-20% EtOAc in hexanes is often suitable.[5] The ideal solvent system should provide a retention factor (Rf) value between 0.2 and 0.6 for your desired compound to ensure good separation on a column.[4][6]
Q3: My halogenated indazole appears to be degrading on the silica gel column. What can I do?
A3: Some halogenated indazoles can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the column solvent) before packing the column. Alternatively, using a different stationary phase like alumina or a bonded-phase silica could be a viable option.
Q4: Is recrystallization a suitable method for purifying halogenated indazoles?
A4: Yes, recrystallization is an excellent and scalable method for purifying solid halogenated indazoles, provided a suitable solvent is found.[7] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[8] Mixed solvent systems can also be effective for separating isomers.[1]
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
Your product co-elutes with an impurity, resulting in impure fractions.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is either too high (moving all components too quickly) or too low (insufficient separation). Methodically re-screen solvent systems using TLC. Try different solvent combinations (e.g., DCM/Methanol, Toluene/Acetone) to alter selectivity.[4] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material loaded. A general rule is to load 1-5% of the silica gel weight. |
| Poor Column Packing | Air bubbles or channels in the silica bed lead to uneven solvent flow and band broadening. Ensure the column is packed uniformly. Dry packing followed by careful solvent flushing or wet slurry packing are common techniques. |
| Isomeric Impurities | N-1 and N-2 substituted indazole isomers often have very similar polarities, making separation difficult.[1] A less polar solvent system with a very shallow gradient may improve separation. Alternatively, preparative HPLC or recrystallization may be more effective.[1] |
Problem 2: Residual Palladium Contamination
Your final product is contaminated with a residual palladium catalyst, which can interfere with subsequent reactions or biological assays.[9]
| Potential Cause | Suggested Solution |
| Inefficient Removal by Chromatography | Standard silica gel chromatography may not effectively remove all palladium residues; levels can remain above 100 ppm.[9] |
| Palladium Complex Solubility | The specific palladium complex may be soluble in the chromatography eluent. |
| Action 1: Use a Metal Scavenger | After initial purification, dissolve the product in a suitable solvent and stir with a silica-based metal scavenger (e.g., thiol-functionalized silica) or treat with a solution of N-acetylcysteine.[10][11] This is highly effective at reducing palladium to low ppm levels.[9] |
| Action 2: Filtration through Celite/Activated Carbon | Filtering the crude product solution through a pad of Celite or activated carbon can help remove heterogeneous palladium species before chromatography.[12] |
| Action 3: Recrystallization | Recrystallization can sometimes effectively remove metal impurities, although in some cases it may concentrate the metal within the crystal structure.[11] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying a halogenated indazole intermediate.
-
TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf of ~0.3 for the desired compound.[4]
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using either a dry or slurry method.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial, low-polarity eluent.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin elution with the low-polarity solvent.
-
Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution).
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide to purifying a solid halogenated indazole.[7][13]
-
Solvent Selection: In a test tube, add a small amount of the crude solid (~20 mg) and test various solvents to find one that dissolves the solid when hot but not when cold.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent while heating the mixture to a boil to fully dissolve the solid.[8][15]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which promotes the formation of larger, purer crystals.[8][15]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[14]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13][14] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualized Workflows
Caption: General purification workflow for halogenated indazoles.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselective Functionalization of 5-Bromo-3-iodo-6-methyl-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselective functionalization of 5-Bromo-3-iodo-6-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of regioselectivity for this compound in cross-coupling reactions?
A1: The regioselectivity is primarily governed by the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst (like Palladium(0)) than the C-Br bond.[1][2] Consequently, cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination will preferentially occur at the C3-iodo position under carefully controlled conditions.[2][3]
Q2: I am observing a mixture of products, with functionalization at both C3 and C5. How can I improve selectivity for the C3 position?
A2: Lack of selectivity often arises from reaction conditions that are too harsh, leading to the slower reaction at the C5-bromo position becoming competitive. To enhance selectivity for the C3 position, consider the following adjustments:
-
Lower the reaction temperature: Elevated temperatures provide the necessary activation energy for the C-Br bond to react.[2][3] Performing the reaction at a lower temperature (e.g., room temperature to 70°C) can favor the more reactive C-I bond.
-
Reduce reaction time: Prolonged reaction times can lead to the formation of the di-substituted product. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it once the mono-substituted product is maximized.
-
Choose a milder base: Strong bases can sometimes promote side reactions or catalyst degradation. Using a milder base like K₂CO₃ or Cs₂CO₃ may improve selectivity.
-
Optimize the catalyst system: The choice of palladium catalyst and ligand is crucial. For instance, using Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a specific phosphine ligand can be optimized for selectivity.
Q3: Can I functionalize the C5-bromo position selectively, leaving the C3-iodo position intact?
A3: Direct selective functionalization of the C5-bromo position in the presence of a C3-iodo group is generally not feasible due to the inherently higher reactivity of the C-I bond.[2] A sequential functionalization approach is the standard and most effective strategy. First, react the C3-iodo position, and then, in a subsequent step, functionalize the remaining C5-bromo position.[3]
Q4: Does the N-H proton of the indazole ring interfere with the reaction? Should I use a protecting group?
A4: The acidic N-H proton can interfere with some cross-coupling reactions, particularly those employing organometallic reagents or strong bases.[4] Using an N-protecting group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can prevent side reactions and improve solubility and yields.[4][5] However, successful couplings on unprotected indazoles have been reported, often requiring careful selection of the base and reaction conditions.[6] Deprotection is then required as a final step.
Q5: In a Sonogashira coupling, I am getting significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings. To minimize it:
-
Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which promotes homocoupling.
-
Use a copper(I) co-catalyst (e.g., CuI) in appropriate amounts. Too little may result in a slow reaction, while too much can favor homocoupling.
-
Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of reagents or solvent. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 3. Gradually increase the reaction temperature, monitoring for the onset of the C5-Br reaction. 4. Use anhydrous solvents and high-purity reagents. |
| Poor Regioselectivity (Mixture of C3 and C5 products) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Highly active catalyst system. | 1. Lower the temperature. A temperature screen (e.g., RT, 50°C, 70°C) is recommended.[3] 2. Monitor the reaction and stop it upon consumption of the starting material. 3. Reduce catalyst loading or switch to a less reactive ligand. |
| Formation of Di-substituted Product | 1. Excess of coupling partner. 2. Reaction conditions are too forcing (high temp/long time). | 1. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the boronic acid/alkyne/amine. 2. Refer to the solutions for "Poor Regioselectivity". |
| Dehalogenation (Loss of Br or I) | 1. Presence of reducing agents. 2. Catalyst-mediated hydrodehalogenation. | 1. Ensure reagents are pure and free from reducing impurities. 2. Add a sacrificial hydrogen acceptor or adjust the ligand and base combination. |
| Low Yield of N-H Indazole Coupling | 1. Interference from the acidic N-H proton. 2. Poor solubility of the starting material. | 1. Protect the indazole nitrogen with a suitable group (e.g., Boc).[4] 2. Use a more polar aprotic solvent like DMF, DMA, or dioxane. |
Data Summary Table
The following table summarizes typical conditions for achieving regioselective functionalization at the C3 position of a dihalogenated indazole. Note that specific conditions for this compound may require optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (C3-product) | Ref. |
| Suzuki Coupling | Pd(PPh₃)₄ (2-5%) | - | Na₂CO₃ / K₂CO₃ | DME/H₂O | 70-80 | Good to High | [3] |
| Suzuki Coupling | Pd(dppf)Cl₂ (5%) | - | K₂CO₃ | DME | 80 | High | [7] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ (2-5%) | - | Et₃N / Piperidine | THF / DMF | RT - 50 | Good to High | [2] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | RuPhos (2-4%) | LiHMDS | THF | RT - 60 | Good to High | [6] |
Visualizations
Reaction Regioselectivity Principle
Caption: Principle of regioselectivity based on C-X bond strength.
Experimental Workflow for Sequential Functionalization
Caption: Workflow for sequential C3 then C5 functionalization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting regioselectivity issues.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3
This protocol is a general guideline and should be optimized for the specific arylboronic acid used.
-
N-Protection (Optional, but Recommended):
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of DMAP.
-
Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography to yield N-Boc-5-Bromo-3-iodo-6-methyl-1H-indazole.
-
-
Cross-Coupling Reaction:
-
To a reaction vessel, add the N-Boc protected indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).[7]
-
Heat the reaction mixture to 70-80°C and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Regioselective Sonogashira Coupling at C3
-
Setup:
-
To a reaction vessel containing N-protected this compound (1.0 equiv), add copper(I) iodide (CuI, 0.05 equiv) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.025 equiv).
-
Purge the vessel with an inert gas.
-
-
Reaction:
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or piperidine, 2.5 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature to 50°C for 2-12 hours, monitoring for completion.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: Subsequent Functionalization at C5
-
Setup:
-
Use the purified 5-Bromo-3-substituted-6-methyl-1H-indazole from Protocol 1 or 2 as the starting material.
-
The reaction conditions (Suzuki, Buchwald-Hartwig, etc.) can now be more forcing if necessary, as the more reactive C-I bond is no longer present.
-
-
Example (Suzuki Coupling):
-
Combine the 5-bromo-indazole (1.0 equiv), a different arylboronic acid (1.3 equiv), a base such as Cs₂CO₃ (2.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in a flask.
-
Purge with inert gas and add a degassed solvent like dioxane.
-
Heat the mixture to 90-100°C and stir until the reaction is complete.
-
Perform an aqueous workup and purify by column chromatography to obtain the 3,5-disubstituted indazole.
-
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Indazoles
Welcome to the technical support center for the synthesis of polysubstituted indazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the N-substitution of indazoles?
The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2. During N-alkylation or N-arylation reactions, substitution can occur at either position, often leading to a mixture of N1 and N2 regioisomers.[1][2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][5][6] However, the reaction outcome is influenced by a delicate balance of factors including steric hindrance, electronics, the nature of the electrophile, and the reaction conditions (base, solvent, temperature), making it difficult to achieve exclusive selectivity for one isomer.[2][4]
Q2: What are the primary synthetic strategies for constructing the indazole core?
The synthesis of the indazole core can be approached in several ways. Classic methods often involve the cyclization of ortho-substituted phenylhydrazines or the reductive cyclization of o-nitrobenzyl compounds.[7][8] More modern approaches include:
-
Davis-Beirut Reaction: A robust method for building the 2H-indazole core from o-nitrobenzyl amines under redox-neutral conditions.[9][10]
-
Palladium-catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling are used to introduce substituents onto a pre-formed halo-indazole core.[11][12]
-
C-H Amination/Cyclization: Methods involving intramolecular C-H amination of arylhydrazones provide a direct route to the indazole ring system.[13]
-
Annulation of Pyrazoles: Building the benzene ring onto a pre-existing pyrazole ring is another effective strategy.[13][14]
Q3: How do substituents on the indazole ring affect N-alkylation regioselectivity?
Substituents on the indazole ring play a critical role in directing N-alkylation, primarily through steric and electronic effects.
-
Steric Hindrance: Bulky substituents at the C7 position often block access to the adjacent N1 position, thereby favoring alkylation at the N2 position. For example, indazoles with C7-NO2 or C7-CO2Me groups show excellent N2 regioselectivity.[2][4][15]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For electron-deficient indazoles, high N1-selectivity can sometimes be achieved, potentially through coordination effects with the cation of the base used (e.g., Na+ from NaH).[1][15]
-
Chelation: Substituents at the C3 position containing a coordinating atom (like oxygen in a carboxylate) can chelate with the metal cation of the base (e.g., Cs+), holding the alkylating agent in proximity to the N1 position and leading to high N1 selectivity.[1][16]
Troubleshooting Guides
Topic: N-Alkylation & N-Arylation Regioselectivity
Q: I am getting a mixture of N1 and N2 alkylated products. How can I improve selectivity for the N1 isomer?
A: Achieving high N1-selectivity is a common goal and can often be accomplished by carefully selecting the base and solvent.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a widely reported and effective system for promoting N1-alkylation.[2][4][15] Using cesium carbonate (Cs2CO3) can also strongly favor N1-alkylation, particularly for indazoles with a C3-carboxylate group, through a proposed chelation mechanism.[1][16] Avoid conditions known to favor N2, such as Mitsunobu reactions (DEAD, PPh3), which show a strong preference for the N2 isomer.[2]
-
Thermodynamic Control: In some cases, the N1-substituted product is the thermodynamically more stable isomer. Equilibration processes, for instance using specific α-halo carbonyl electrophiles, can favor the formation of the N1 product.[4]
-
Alternative Strategy: If direct alkylation remains unselective, consider a two-step reductive amination process. This involves an initial enamine condensation with an aldehyde (which can be exclusively N1 selective), followed by hydrogenation (e.g., Pt/C, H2). This method has been shown to produce the N1-alkyl product with no detectable N2 isomer.[3][17]
Data Summary: Effect of Reaction Conditions on N-Alkylation Selectivity
| Indazole Substrate | Base | Solvent | Temperature | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-Carboxymethyl-1H-indazole | NaH | THF | RT to 50°C | >99:1 | High | [4][15] |
| 3-tert-Butyl-1H-indazole | NaH | THF | RT to 50°C | >99:1 | High | [4][15] |
| 1H-Indazole (unsubstituted) | DEAD, PPh3 | THF | N/A | 1:2.5 | 78% (combined) | [2] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3 | Dioxane | 90°C | Highly N1 Selective | >90% | [1][16] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | K2CO3 | DMF | RT | 1.1:1 | 84% (combined) | [5] |
Q: Under what conditions is N2-alkylation favored?
A: While often the minor product, specific conditions can be employed to favor N2-alkylation.
Troubleshooting Steps:
-
Steric Direction: As mentioned, introduce a bulky substituent at the C7 position of the indazole. Groups like -NO2 or -CO2Me at C7 lead to ≥96% N2 regioselectivity.[2][15]
-
Acid Catalysis: A novel approach using triflic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent has been shown to afford N2-alkylated products with excellent yields and high regioselectivity (N2/N1 up to 100/0).[18]
-
Solvent Effects: The choice of solvent can influence ion-pair formation and thus selectivity. For instance, using NaHMDS as a base, a switch from THF to a more polar solvent like DMSO can alter the N1/N2 ratio.[2][4]
Q: My copper-catalyzed N-arylation reaction is giving low yields. What conditions should I try?
A: Copper-catalyzed N-arylation is a powerful tool, but optimization is often necessary. Low yields can stem from catalyst deactivation, inappropriate base or solvent, or low reactivity of the aryl halide.
Troubleshooting Steps:
-
Ligand and Catalyst Choice: A common and effective system is Copper(I) iodide (CuI) with a diamine ligand (e.g., N,N'-dimethylethylenediamine).[19][20][21] Ensure the catalyst and ligand are of high quality.
-
Base and Solvent: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often effective bases.[20] The solvent can have a significant impact; while toluene is common, sometimes a switch to DMF is required for less reactive substrates.[20][22]
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides. If you are using an aryl bromide and getting low yields, one strategy is a one-pot, two-step sequence: first, perform a copper-catalyzed halide exchange to convert the aryl bromide to the more reactive aryl iodide in situ, then proceed with the N-arylation.[20]
-
Temperature: These reactions are typically run at elevated temperatures, often around 110-120 °C.[19][22] Ensure your reaction temperature is adequate.
Topic: Palladium Cross-Coupling (Suzuki-Miyaura)
Q: My Suzuki-Miyaura coupling on an unprotected bromoindazole is not working. What is the likely cause and how can I fix it?
A: The most common issue with cross-coupling on N-H free heterocycles is catalyst inhibition. The acidic proton of the indazole can react with the palladium catalyst to form an inactive Pd-azolyl intermediate, which acts as a catalytic resting state.[12]
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Use Specialized Catalysts: Employ palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos. These have been specifically designed to overcome substrate inhibition and are effective for unprotected azoles.[12]
-
Increase Boronic Acid Equivalents: Using a larger excess of the boronic acid (e.g., 2.0 equivalents) can help push the reaction forward.[12]
-
Optimize Base and Solvent: The choice of base is critical. Strong bases like Cs2CO3 are often more effective than weaker ones like K2CO3.[11] A mixed solvent system, such as dioxane/EtOH/H2O, can also be beneficial.[11]
-
Increase Temperature: For difficult couplings, increasing the temperature to 100 °C or higher may be necessary.[12]
Data Summary: Optimization of Suzuki-Miyaura Reaction at C7 of an Indazole
Reaction: Coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.
| Entry | Catalyst (10 mol%) | Base (1.3 equiv) | Solvent | Temp/Time | Yield (%) | Reference |
| 1 | PdCl2(PPh3)2 | K2CO3 | DMF | Reflux / 48h | 0 | [11] |
| 2 | PdCl2(PPh3)2 | Cs2CO3 | DMF | Reflux / 48h | 0 | [11] |
| 3 | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 140°C / 4h | Traces | [11] |
| 4 | Pd(PPh3)4 | Cs2CO3 | Dioxane/EtOH/H2O | 140°C / 4h | 85 | [11] |
Topic: Ring Formation (Davis-Beirut Reaction)
Q: My Davis-Beirut reaction is inefficient. What are common substrate limitations?
A: The Davis-Beirut reaction, while robust, has known limitations. The reaction proceeds via a key nitroso imine intermediate, and substrates that hinder its formation or promote side reactions will result in poor yields.[9]
Common Limitations:
-
Secondary Alcohols: Using secondary alcohols as solvents can drastically reduce reaction efficiency. Primary alcohols are preferred.[9]
-
Anilines: The use of anilines as the amine component can be challenging. The resulting N-aryl imine intermediate may undergo N-N bond formation too slowly, allowing competitive side reactions (like hydrolysis) to occur.[10][23]
-
Solvent Effects: The reaction is highly sensitive to the solvent. The presence of water can be critical in some cases but detrimental in others, as it can lead to cleavage of the imine intermediate.[9][10] The reaction is typically performed under alkaline conditions (e.g., with DBU in THF).[24]
Topic: Product Isolation
Q: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. What other methods can I use?
A: Co-elution of N1 and N2 isomers is a frequent problem. When chromatography fails, recrystallization is the most effective alternative.
Troubleshooting Steps:
-
Screen for a Recrystallization Solvent: The key is to find a solvent or solvent mixture where the two isomers have significantly different solubilities. This often requires screening several options.
-
Use a Mixed Solvent System: A single solvent may not provide adequate separation. A mixed solvent system (e.g., acetonitrile/water) can be highly effective. By carefully tuning the ratio of a good solvent and an anti-solvent, it's possible to selectively crystallize one isomer while the other remains in the mother liquor, often achieving purity greater than 99%.[25]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation (NaH/THF Method)
Adapted from Keeting et al. (2021).[4][15]
-
To a stirred solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or warm to 50 °C and monitor by TLC or LCMS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the N1-alkylated indazole.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
Adapted from Buchwald et al. (2004).[19][21]
-
To a resealable Schlenk tube, add CuI (5-10 mol%), the indazole (1.0 equiv), and the base (e.g., K3PO4, 2.1 equiv).
-
Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).
-
Under a stream of argon, add the aryl halide (1.2 equiv), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and the solvent (e.g., toluene or DMF).
-
Seal the tube tightly (use a safety shield) and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the N-arylated product.
Visualizations
Diagram 1: Troubleshooting N-Alkylation Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in indazole N-alkylation.
Diagram 2: Factors Influencing N1 vs. N2 Substitution
Caption: Key factors that promote substitution at the N1 versus the N2 position of the indazole ring.
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction on a halo-indazole.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 18. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 22. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Sonogashira Coupling of Indazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success rate of Sonogashira coupling reactions involving indazole substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Sonogashira coupling of indazoles.
Q1: My Sonogashira coupling of 3-iodo-1H-indazole is not proceeding or giving very low yield. What is the most common reason for this failure?
A1: The most frequent issue is the acidic proton on the N-1 position of the indazole ring. This can interfere with the catalytic cycle. Protecting the indazole nitrogen is often crucial for successful coupling at the C-3 position. Without protection, the reaction may fail entirely.[1] For instance, the coupling of 3-iodo-1H-indazole may not proceed, but after protection (e.g., with a Boc or sulfonyl group), the corresponding protected indazole can give excellent yields, sometimes as high as 99%.[1]
Q2: I am using a dihalo-indazole (e.g., 5-bromo-3-iodo-indazole). How can I achieve selective coupling at only one position?
A2: Regioselectivity is determined by the relative reactivity of the carbon-halogen bonds. The order of reactivity in palladium-catalyzed cross-coupling reactions is generally C-I > C-Br > C-Cl. Therefore, the Sonogashira coupling will preferentially occur at the more reactive C-I bond. By carefully controlling the reaction conditions, such as using milder temperatures (e.g., room temperature), you can achieve selective alkynylation at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations.[2]
Q3: My reaction mixture turns black and the catalyst appears to have crashed out (formation of palladium black). What causes this and how can I prevent it?
A3: The formation of palladium black indicates the decomposition of the Pd(0) catalyst, which leads to a loss of catalytic activity. This can be caused by several factors:
-
High Temperatures: While heating can be necessary for less reactive halides (like bromides), excessive temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can create a more stable catalytic complex.[3]
-
Oxygen: Although some protocols are robust, Sonogashira reactions are often sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. It is best practice to degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Choice: Certain solvents may not be ideal. For example, THF has been anecdotally reported to sometimes promote the formation of palladium black in these reactions.
To prevent this, ensure your solvents are properly degassed, use an appropriate ligand-to-palladium ratio, and optimize the reaction temperature.
Q4: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A4: Alkyne homocoupling is a common side reaction, particularly in copper-co-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen. To minimize it:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
Use a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective solution.[4][5][6] These reactions often use specific ligands and bases (like cesium carbonate) to facilitate the catalytic cycle without the need for a copper co-catalyst.[7]
Q5: Which palladium catalyst and ligand combination is best for indazole coupling?
A5: There is no single "best" combination, as the optimal choice depends on the specific indazole substrate and alkyne. However, some general guidelines are:
-
For standard couplings: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are very common and effective catalysts.[3]
-
For less reactive bromides or challenging substrates: Using bulky, electron-rich phosphine ligands like X-Phos or N-heterocyclic carbene (NHC) ligands can significantly improve yields and reaction rates.[3][8]
-
For copper-free conditions: Specific catalyst systems, such as those employing cataCXium A with a palladium source like Pd(CH₃CN)₂Cl₂, have been developed for efficient copper-free couplings at room temperature.[7]
Q6: My starting materials or product seem to have poor solubility in the reaction solvent. What are my options?
A6: Poor solubility can hinder reaction rates. The choice of solvent is crucial and must be able to dissolve a variety of components, from potentially lipophilic haloindazoles to inorganic bases.[9]
-
Solvent Screening: Common solvents for Sonogashira reactions include DMF, THF, triethylamine (which can also act as the base), and dioxane. If solubility is an issue, screening different solvents or using a solvent mixture (e.g., DMF/Et₃N) is recommended.[2]
-
Temperature Adjustment: Gently increasing the temperature can sometimes improve solubility, but this must be balanced against the risk of catalyst decomposition.
-
Protecting Groups: The choice of N-protecting group on the indazole can significantly alter its solubility profile. If you are experiencing issues, consider switching to a protecting group that imparts better solubility in your chosen solvent system.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Sonogashira coupling of various indazole derivatives under different experimental conditions.
Table 1: Regioselective Sonogashira Coupling of N-Protected 5-Bromo-3-iodo-indazoles
| Entry | N-Protecting Group (R) | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boc | N-Tosylpropargylamine | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 87 |
| 2 | SO₂Ph | N,N-Dimethylpropargylamine | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 95 |
| 3 | Ts | 3-(N-Tosylamino)prop-1-yne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 91 |
| 4 | Boc | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 98 |
Data adapted from a study on sequential cross-coupling reactions, demonstrating high selectivity for the iodo position.[2]
Table 2: Copper-Free Sonogashira Coupling of Various Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-indole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | - | 87 |
| 2 | 4-Bromoisoquinoline | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | - | 91 |
| 3 | 4-Bromo-3,5-dimethylisoxazole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | - | 61 |
This table illustrates the effectiveness of a specific copper-free protocol on various heterocyclic bromides, which is applicable to bromoindazoles.[4][7]
Experimental Protocols
Protocol: Selective Sonogashira Coupling of N-Boc-5-bromo-3-iodo-indazole with Phenylacetylene
This protocol is adapted from the general procedure for selective alkynylation of dihalo-heterocycles.[2]
Materials:
-
N-Boc-5-bromo-3-iodo-indazole (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) iodide [CuI] (0.10 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvents and reagents
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-5-bromo-3-iodo-indazole, PdCl₂(PPh₃)₂ and CuI.
-
Add a 2:1 mixture of degassed Et₃N and DMF via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature (approx. 20 °C) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-5-bromo-indazole.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the Sonogashira coupling of indazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. books.lucp.net [books.lucp.net]
avoiding dehalogenation in cross-coupling reactions of iodo-indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of iodo-indazoles. The focus is on avoiding the common side reaction of dehalogenation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Significant Dehalogenation of the Iodo-indazole Starting Material
Question: I am observing a significant amount of the dehalogenated indazole byproduct in my reaction mixture, leading to low yields of the desired coupled product. What are the potential causes and how can I minimize this side reaction?
Answer:
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heteroaryl iodides like iodo-indazoles. The primary causes and potential solutions are outlined below:
Potential Causes:
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the desired C-C or C-N bond, is slow, the organopalladium intermediate has a longer lifetime, increasing the likelihood of side reactions like dehalogenation.
-
Presence of a Hydrogen Source: The reaction mixture may contain sources of hydrogen that can lead to the cleavage of the carbon-iodine bond. Common sources include water, alcohols (used as solvents or present as impurities), and amines.
-
Catalyst and Ligand Choice: The type of palladium precursor and, more importantly, the phosphine ligand used can significantly influence the relative rates of the desired coupling versus dehalogenation. Some ligands are more prone to promoting side reactions.
-
Base-Mediated Decomposition: Certain strong bases can promote the decomposition of the starting material or intermediates, leading to dehalogenation.
-
Reaction Temperature: Higher reaction temperatures can sometimes accelerate the rate of dehalogenation more than the rate of the desired coupling reaction.
Solutions to Minimize Dehalogenation:
-
Optimize the Catalyst System:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway. Examples of effective ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1][2]
-
Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, pre-catalysts that readily form the active Pd(0) species can be beneficial.
-
-
Careful Selection of Base and Solvent:
-
Base: Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong alkoxide bases (e.g., NaOtBu), especially if the substrate is sensitive. However, the optimal base is reaction-dependent and may require screening.
-
Solvent: Aprotic solvents like dioxane, toluene, or DMF are commonly used. If using an alcohol-containing solvent system, be aware that it can be a hydrogen source for dehalogenation.[3] Using anhydrous solvents can be beneficial.
-
-
Control Reaction Parameters:
-
Temperature: Try running the reaction at a lower temperature. While this may slow down the reaction, it can disproportionately reduce the rate of dehalogenation.
-
Microwave Irradiation: In some cases, microwave heating can rapidly drive the reaction to completion, potentially minimizing the time for side reactions to occur.[4][5]
-
-
Protecting Groups:
Issue 2: Low or No Conversion of the Iodo-indazole
Question: My cross-coupling reaction is not proceeding, and I am recovering most of my unreacted iodo-indazole starting material. What could be the problem?
Answer:
Low or no conversion in a cross-coupling reaction can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Potential Causes:
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming or is being deactivated. This can happen if a Pd(II) precursor is not properly reduced in situ or if oxidizing agents (like air) are present.
-
Poor Substrate Solubility: If the iodo-indazole or the coupling partner is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step (in Suzuki and similar couplings) or the deprotonation of the amine (in Buchwald-Hartwig amination).
-
Inhibitory Species: The presence of certain species, such as excess halide ions (especially iodide), can inhibit the catalyst.[7]
-
Steric Hindrance: Highly substituted iodo-indazoles or coupling partners may be sterically hindered, slowing down the reaction.
Solutions to Improve Conversion:
-
Ensure an Active Catalyst:
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Catalyst Choice: Use a reliable palladium source. Pre-catalysts are often designed for easy activation to the active Pd(0) species.
-
-
Optimize Reaction Conditions:
-
Solvent Screening: If solubility is an issue, screen different solvents or solvent mixtures. For example, a mixture of dioxane and water is common for Suzuki reactions.
-
Base Screening: If the reaction is sluggish, a stronger base might be necessary. However, be mindful of the potential for increased side reactions.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, but monitor for decomposition or increased byproduct formation.
-
-
Ligand Modification:
-
For sterically hindered substrates, a more active catalyst system with a bulkier, more electron-rich ligand may be required to facilitate the oxidative addition and reductive elimination steps.
-
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling of a 3-iodo-indazole, which type of palladium catalyst and ligand combination is generally recommended to minimize dehalogenation?
A1: For Suzuki-Miyaura couplings of iodo-indazoles, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to suppress dehalogenation. These ligands promote a faster rate of reductive elimination compared to the undesired dehalogenation pathway. A common and effective catalyst is Pd(PPh₃)₄, but more modern and often more efficient systems include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a biarylphosphine ligand such as SPhos or XPhos.[1] The optimal choice will depend on the specific substrates and should be determined through screening.
Q2: How does the choice of base affect the extent of dehalogenation in the cross-coupling of iodo-indazoles?
A2: The base plays a crucial role and its choice can be a trade-off between reactivity and selectivity. Strong bases like sodium tert-butoxide (NaOtBu) can lead to higher reaction rates but may also increase the rate of dehalogenation, especially at elevated temperatures. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a good starting point as they can provide a good balance, promoting the desired coupling while minimizing side reactions.[8] The solubility of the base is also a factor; a partially soluble base can sometimes lead to more controlled reaction conditions.
Q3: Can N-protection of the indazole ring help in preventing dehalogenation?
A3: Yes, in some cases, protecting the nitrogen of the indazole ring (e.g., with a Boc, tosyl, or benzyl group) can influence the electronic properties of the ring and its stability, which may reduce the propensity for dehalogenation.[6] However, this is not always necessary and adds extra synthetic steps. Several successful cross-coupling reactions have been reported on unprotected NH-indazoles.[4][5] The decision to use a protecting group should be made on a case-by-case basis, considering the specific reaction and the stability of the starting material under the planned reaction conditions.
Q4: Are there any general guidelines for choosing a solvent to minimize dehalogenation?
A4: Aprotic solvents such as 1,4-dioxane, toluene, and DMF are commonly used and are generally a good choice. Protic solvents, especially alcohols, can act as a hydrogen source for the dehalogenation side reaction.[3] If a protic co-solvent is required for solubility (e.g., water in some Suzuki reactions), its amount should be minimized. Using anhydrous solvents and reagents can also help to reduce the extent of dehalogenation.
Data Presentation
The following tables summarize quantitative data from the literature on the effect of different reaction parameters on the yield of cross-coupling reactions of halo-indazoles, with notes on the observation of dehalogenation.
Table 1: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazole with (4-methoxyphenyl)boronic acid [8]
| Entry | Catalyst (10 mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield of Coupled Product (%) | Dehalogenated Product |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 150 / 48 | 0 | Not reported |
| 2 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 150 / 48 | 0 | Not reported |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 150 / 48 | Traces | Detected |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 150 / 48 | Traces | Detected |
| 5 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 150 / 2 (MW) | 70 | Traces |
Table 2: Suzuki-Type Vinylation of Unprotected 3-Iodoindazole [4]
| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) / Time (min) | Yield of Vinylated Product (%) |
| 1 | Pd(OAc)₂/XantPhos | Dioxane | 120 / 40 (MW) | 20 |
| 2 | Pd(OAc)₂ | Dioxane | 120 / 40 (MW) | 34 |
| 3 | PdCl₂(PPh₃)₂ | Dioxane | 120 / 40 (MW) | 50 |
| 4 | Pd(PPh₃)₄ | Dioxane | 120 / 40 (MW) | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodoindazole (adapted from[4])
-
Reaction Setup: To an oven-dried microwave reaction vial equipped with a magnetic stir bar, add the 3-iodo-indazole (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition and Degassing: Add the solvent (e.g., a mixture of 1,4-dioxane and water). Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 40 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indazole.
Protocol 2: General Procedure for Sonogashira Coupling of N-Protected 3-Iodoindazole (adapted from[9])
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 3-iodo-indazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) iodide cocatalyst (10 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., a mixture of DMF and triethylamine), followed by the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the 3-alkynyl indazole.
Visualizations
Below are diagrams illustrating a troubleshooting workflow for dehalogenation and a simplified mechanistic pathway.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Competing pathways: desired coupling vs. dehalogenation.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
troubleshooting N-alkylation of substituted indazoles
Welcome to the Technical Support Center for N-Alkylation of Substituted Indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges in the synthesis of N-alkylated indazole derivatives.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the N-alkylation of substituted indazoles.
Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A: Achieving regioselectivity in the N-alkylation of indazoles is a common challenge due to the two reactive nitrogen atoms.[1][2] The outcome is influenced by a combination of electronic and steric effects of the indazole substituents, as well as the reaction conditions.[2][3]
-
For N1-selectivity:
-
Base and Solvent System: A promising system for achieving high N1 selectivity is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[2][3] This combination has been shown to provide excellent N1 regioselectivity (>99:1) for a variety of substituted indazoles.[2][4]
-
Substituent Effects: Indazoles with C3 substituents like -carboxymethyl, -tert-butyl, -COMe, and -carboxamide tend to favor N1 alkylation.[3] It is postulated that the Na+ cation from NaH may coordinate with the indazole N2-atom and an electron-rich atom in the C3-substituent, directing the alkylating agent to the N1 position.[1]
-
Thermodynamic Control: In some cases, N1-substituted indazoles can be obtained through thermodynamic equilibration.[2][4] A two-step process involving enamine condensation followed by hydrogenation has also been developed for a highly selective N1-alkylation, which is believed to be under thermodynamic control.[5][6]
-
-
For N2-selectivity:
-
Mitsunobu Reaction: The Mitsunobu reaction (using reagents like DEAD or DIAD and triphenylphosphine) often shows a strong preference for the formation of the N2-alkylated product.[1][4]
-
Substituent Effects: Electron-withdrawing substituents at the C7 position, such as -NO2 or -CO2Me, can confer excellent N2 regioselectivity (≥ 96%).[2][3]
-
Acid Catalysis: A highly selective N2-alkylation can be achieved using alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[7][8] This method is effective for a wide range of primary, secondary, and tertiary alkyl groups.[8]
-
Q2: Why is my reaction yield consistently low?
A: Low yields in indazole alkylation can stem from several factors:
-
Incomplete Conversion: The reaction may not be going to completion. Increasing the reaction temperature can sometimes improve conversion. For instance, when using NaH in THF, increasing the temperature from room temperature to 50°C has been shown to facilitate complete conversion while maintaining high N1 regioselectivity.[2][4]
-
Poor Solubility: The indazole starting material or the base may have poor solubility in the chosen solvent. For example, using Cs2CO3 in dioxane at room temperature can result in no product, presumably due to low solubility.[1]
-
Side Reactions: The base used might be too strong, leading to side reactions like dehydrohalogenation of the alkylating agent.[9]
-
Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can hinder the reaction. For example, a 7-carboxylate indazole was found to be unreactive under certain conditions, likely due to steric effects.[5]
Q3: How do different bases and solvents affect the outcome of the reaction?
A: The choice of base and solvent is critical and can significantly alter both the yield and the N1/N2 ratio.[2]
-
Bases:
-
NaH: Often promotes high N1-selectivity, especially in THF.[2]
-
K2CO3: A common base, but can lead to mixtures of N1 and N2 isomers, sometimes in nearly equal ratios, particularly in DMF.[3][10]
-
Cs2CO3: Can be effective, but the solvent choice is crucial. It has been used to achieve high yields of N1-substituted products.[1]
-
NaHMDS: The regioselectivity with this base has been observed to be solvent-dependent.[2]
-
-
Solvents:
-
THF: When used with NaH, it is highly effective for promoting N1-alkylation.[2][3]
-
DMF: A common solvent for alkylations, but with bases like K2CO3, it often yields mixtures of regioisomers.[3][10]
-
DMSO: Can influence regioselectivity, and in some cases, has been shown to reverse the selectivity compared to THF.[3]
-
Q4: Are there alternative alkylation methods I can try if standard conditions fail?
A: Yes, several alternative methods can be employed:
-
Mitsunobu Reaction: As mentioned, this is an excellent choice for targeting N2-alkylation, especially when standard SN2 conditions are not selective. It involves an alcohol, triphenylphosphine, and an azodicarboxylate (e.g., DEAD or DIAD).[1][11]
-
Phase Transfer Catalysis (PTC): PTC can be a mild and efficient method for N-alkylation and can sometimes avoid the need for strong, anhydrous conditions.[12][13] It often allows the use of weaker inorganic bases and a broader range of solvents.[13]
-
Reductive Amination Pathway: A two-step process involving the formation of an enamine intermediate followed by hydrogenation can provide exclusively N1-alkylated products.[10][14] This method is particularly useful for introducing simple alkyl side chains.[14]
-
Acid-Catalyzed Alkylation: Using alkyl 2,2,2-trichloroacetimidates with a catalyst like TfOH provides a highly selective route to N2-alkylated indazoles.[8][15]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in N-alkylation of substituted indazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of N1/N2 isomers) | Reaction conditions favor both kinetic and thermodynamic products. | To favor N1-alkylation: Switch to NaH as the base and THF as the solvent.[2][3] Consider a reductive amination approach if applicable.[14] To favor N2-alkylation: Employ the Mitsunobu reaction.[1][4] Alternatively, use alkyl 2,2,2-trichloroacetimidates with a TfOH catalyst.[8] |
| Low or No Yield | Incomplete deprotonation of indazole. Low reaction temperature. Poor solubility of reagents. Unsuitable alkylating agent. | Ensure the base is sufficiently strong and used in the correct stoichiometry. Gradually increase the reaction temperature (e.g., from room temperature to 50-90°C).[1][2] Choose a solvent in which all components are soluble (e.g., switch from dioxane to DMF or DMSO if solubility is an issue).[1] Use a more reactive alkylating agent (e.g., iodide instead of bromide, or tosylate).[3] |
| Formation of Side Products | Base is too strong, causing elimination of the alkyl halide. The nucleophile (indazole anion) is not reactive enough. | Use a milder base such as K2CO3 or Cs2CO3. Consider Phase Transfer Catalysis (PTC) which can moderate basicity.[9] Ensure the indazole is fully deprotonated before adding the alkylating agent. |
| Reaction is Not Reproducible | Presence of moisture or air, especially when using reactive bases like NaH. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[1] |
Data Summary Tables
Table 1: Effect of Reaction Conditions on Regioselectivity of Indazole Alkylation
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference(s) |
| 5-bromo-3-COOMe | Methyl Iodide | K2CO3 | DMF | RT | 1:1.1 | 44 (N1), 40 (N2) | [1] |
| 3-COOMe | n-Pentyl Bromide | NaH | THF | 50 | >99:1 | ~95 | [2][4] |
| Unsubstituted | n-Pentyl Bromide | K2CO3 | DMF | RT | ~1:1 | N/A | [3] |
| 7-NO2 | n-Pentyl Bromide | NaH | THF | 50 | 4:96 | 95 | [2][3] |
| 5-bromo-3-COOMe | n-Pentyl Tosylate | Cs2CO3 | DMF | 90 | >99:1 | >90 | [1] |
| 5-bromo-3-COOMe | n-Pentanol (Mitsunobu) | PPh3, DEAD | THF | 50 | N2 selective | >90 | [1] |
| 3-COOMe | n-Pentanol (Mitsunobu) | PPh3, DBAD | THF | RT | 1:2.5 | 20 (N1), 58 (N2) | [2][4] |
| 5-bromo | Isobutyl Bromide | K2CO3 | DMF | 120 | 58:42 | 47 (N1), 25 (N2) | [10] |
N/A: Not available
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF[2][3]
This protocol is optimized for achieving high N1-selectivity.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the substituted indazole (1.0 equiv.) to anhydrous THF.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at 50°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction with water at 0°C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction[1][11]
This protocol is designed to favor the formation of the N2 isomer.
-
Preparation: Dissolve the substituted indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (PPh3, 1.5 equiv.) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the solution. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (or until completion as monitored by TLC/LC-MS). Some reactions may require gentle heating (e.g., 50°C).[1]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the N-alkylation of substituted indazoles.
Caption: A workflow for troubleshooting N-alkylation reactions.
Decision Tree for Regioselective N-Alkylation
This diagram provides a decision-making framework for selecting the appropriate reaction conditions based on the desired regioisomer.
Caption: Decision tree for achieving N1 vs. N2 regioselectivity.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound on a larger scale?
A1: A common and effective route for the scale-up synthesis involves a two-step process. The first step is the synthesis of the precursor, 5-Bromo-6-methyl-1H-indazole, which is then followed by a regioselective iodination at the C3 position. This approach allows for better control over the final product's purity.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Iodine is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so careful temperature control is crucial, especially during the addition of reagents on a large scale. Emergency quenching procedures should be in place.
Q3: How can I ensure the regioselectivity of the iodination step to obtain the 3-iodo isomer?
A3: The C3 position of the indazole ring is generally more susceptible to electrophilic substitution.[1] Using a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) facilitates the formation of the indazolide anion, which then reacts with iodine to preferentially yield the 3-iodo isomer.[2]
Q4: What are the expected yields for the synthesis of this compound?
A4: The overall yield can vary depending on the scale and optimization of the reaction conditions. However, for the iodination step of similar bromo-indazoles, yields in the range of 70-80% have been reported in the literature.[2]
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Troubleshooting Guides
Below are common issues that may be encountered during the scale-up synthesis of this compound, along with recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the product during workup. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Ensure precise temperature control throughout the reaction. - Use a mild workup procedure and avoid excessive heating. |
| Formation of Impurities or Side Products | - Presence of di-iodinated or other isomeric byproducts. - Residual starting material. | - Carefully control the stoichiometry of iodine. - Optimize the reaction conditions (e.g., temperature, reaction time) to minimize side reactions. - Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Isolating the Product | - The product may be oily or difficult to crystallize. | - Try different solvent systems for recrystallization. - Use seed crystals to induce crystallization. - Purify via column chromatography. |
| Inconsistent Results Between Batches | - Variations in raw material quality. - Inconsistent reaction conditions. | - Ensure the quality and purity of starting materials and reagents. - Maintain strict control over all reaction parameters (temperature, addition rates, stirring speed). |
Experimental Protocols
Synthesis of 5-Bromo-6-methyl-1H-indazole
A plausible starting material is 4-bromo-5-methyl-2-nitroaniline, which can be cyclized to form the indazole ring.
Scale-up Synthesis of this compound
This protocol is adapted from a similar procedure for the iodination of 6-bromo-1H-indazole.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 5-Bromo-6-methyl-1H-indazole | 211.06 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 2.0 |
| Iodine (I₂) | 253.81 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | - |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - |
| Potassium carbonate (K₂CO₃) | 138.21 | - |
Procedure:
-
To a solution of 5-Bromo-6-methyl-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).
-
Prepare a solution of iodine (1.5 equiv.) in DMF.
-
Slowly add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base.
-
A precipitate of the crude product should form.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude this compound.
-
Further purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from 5-Bromo-6-methyl-1H-indazole to the final product.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-indazoles versus Iodo-indazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents and novel chemical entities, the functionalization of heterocyclic scaffolds such as indazoles via cross-coupling reactions is a cornerstone methodology. The choice of the halogen on the indazole substrate is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of bromo-indazoles and iodo-indazoles in various palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.
Executive Summary
The reactivity of halo-indazoles in palladium-catalyzed cross-coupling reactions follows the established trend for aryl halides: Iodo-indazoles are generally more reactive than their bromo-indazole counterparts. This heightened reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, reactions with iodo-indazoles often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times, leading to higher yields. However, the higher cost and potential instability of iodo-indazoles can make bromo-indazoles a more practical choice for large-scale synthesis, provided that optimized catalytic systems are employed.
Data Presentation: Reactivity and Yields in Cross-Coupling Reactions
The following tables summarize quantitative data from various studies, illustrating the differences in reactivity between bromo- and iodo-indazoles in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [1] |
| 3-Iodo-1H-indazole (unprotected) | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 120 (µW) | 0.67 | 75 | [2][3] |
| 3-Iodo-1H-indazole (N-Boc) | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 120 (µW) | 0.67 | Low | [2][3] |
| 6-Bromo-3-iodo-1H-indazole | Terminal Alkyne (Sonogashira) | Pd/C-CuI-PPh₃ | Ethanol | RT | - | Selective at Iodo | [4] |
Note: Direct comparative studies under identical conditions are scarce. The data presented reflects typical conditions and outcomes for each substrate class.
Table 2: Heck Coupling
| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | (Solvent-free, ball milling) | - | 1.5 | 93 | [5] |
| 3-Iodoindazole (N-Boc) | Methyl acrylate | PdCl₂(dppf) / TBAI | TEA | DMF | 50 | 2 | 62 | [6] |
Table 3: Sonogashira Coupling
| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-3-iodoindoles/indazoles | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | - | Selective at Iodo | [7] |
| Aryl Iodide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | [8] |
| Aryl Bromide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Elevated | - | Lower than Iodide | [8] |
Table 4: Buchwald-Hartwig Amination (C-N Coupling)
| Indazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Haloindazoles (general) | Primary/Secondary Amines | Pd-based | Various | Various | Various | - | Iodo > Bromo | [9] |
Note: The general principle of higher reactivity for iodo- over bromo- derivatives is well-established for Buchwald-Hartwig amination.
Experimental Protocols
Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole[1]
A solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous dimethoxyethane (DME) (10 mL) was stirred under an argon atmosphere for 1 hour. To this solution, 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) were added sequentially. The mixture was heated to 80 °C for 2 hours and then allowed to cool to room temperature. The reaction mixture was poured into a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography.
Heck Coupling of 3-Bromo-1-methyl-1H-indazole (Mechanochemical)[5]
In an 80 mL stainless steel vessel, 3-bromo-1-methyl-1H-indazole (1.5 mmol), n-butyl acrylate (2.25 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), triethylamine (TEA) (1.8 mmol), tetrabutylammonium bromide (TBAB) (5 mol%), and NaBr (10.0 g) were placed along with 207 stainless-steel balls (d = 6 mm). The vessel was subjected to milling at 800 rpm for 90 minutes. After the reaction, the solid mixture was washed with an appropriate solvent and purified by column chromatography to afford the desired product.
Sonogashira Coupling of an Aryl Halide (General Procedure)[8]
To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) were added sequentially. The reaction mixture was stirred for 3 hours. Following this, the mixture was diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O. The filtrate was washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer was then dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel.
Mandatory Visualization
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
References
- 1. rsc.org [rsc.org]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-bromo-3-iodo-6-methyl-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 5-bromo-3-iodo-6-methyl-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this report presents a combination of predicted data alongside experimentally obtained data for structurally similar analogs. This approach offers valuable insights for researchers working with related scaffolds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two closely related, commercially available alternatives: 5-bromo-3-iodo-1H-indazole and 6-bromo-3-iodo-1H-indazole. This comparative presentation allows for an understanding of the influence of substituent positioning on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound (Predicted) | ~13.5 (s, 1H, NH), 7.7 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃) |
| 5-bromo-3-iodo-1H-indazole | No direct experimental data found. |
| 6-bromo-3-iodo-1H-indazole | 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shift (δ, ppm) |
| This compound | ~142 (C), ~140 (C), ~130 (CH), ~125 (C), ~115 (CH), ~110 (C), ~90 (C-I), ~18 (CH₃) |
| 5-bromo-3-iodo-1H-indazole | ~143 (C), ~138 (C), ~132 (CH), ~128 (CH), ~118 (C), ~112 (CH), ~92 (C-I) |
| 6-bromo-3-iodo-1H-indazole | ~141 (C), ~139 (C), ~126 (CH), ~123 (CH), ~120 (C), ~114 (CH), ~91 (C-I) |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₆BrIN₂ | 336.96 | Predicted: [M]+ at 336/338, [M-I]+ at 210/212 |
| 5-bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | 322.93 | No direct experimental data found. |
| 6-bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | 322.93 | [M+H]+ at 322.9[1] |
Table 4: Infrared (IR) Spectroscopy Data (Predicted Functional Group Region)
| Compound | Predicted Key Absorption Bands (cm⁻¹) |
| This compound | 3100-3000 (N-H stretch), 1600-1450 (C=C aromatic stretch), 850-750 (C-H out-of-plane bend) |
| 5-bromo-3-iodo-1H-indazole | 3100-3000 (N-H stretch), 1600-1450 (C=C aromatic stretch), 850-750 (C-H out-of-plane bend) |
| 6-bromo-3-iodo-1H-indazole | 3100-3000 (N-H stretch), 1600-1450 (C=C aromatic stretch), 850-750 (C-H out-of-plane bend) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited, adaptable for the analysis of halogenated indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[2] For electrospray ionization (ESI), the concentration may need to be further reduced to the µg/mL range.[2]
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Ionization:
-
Electron Impact (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography, and bombarded with a high-energy electron beam.[3]
-
Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets, leading to gas-phase ions.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The instrument is calibrated using a known standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and acquire the sample spectrum.
-
The data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a novel synthetic compound like this compound.
Caption: Workflow for Spectroscopic Characterization of Novel Compounds.
References
A Comparative Guide to Catalysts for Suzuki Coupling of Bromo-indazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of bromo-indazoles, a crucial reaction in the synthesis of biologically active compounds and pharmaceuticals.[3][4][5] The data presented here is compiled from recent studies to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and reaction time of the Suzuki coupling of bromo-indazoles. Below is a summary of comparative data from various studies.
A study by Migliorini et al. systematically screened four palladium catalysts for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[3][6] The results clearly indicate the superiority of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) under the tested conditions.
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole [3][6]
| Entry | Pd Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | 2 | 92 |
| 2 | Pd(PCy₃)₂ | 2 | 40 |
| 3 | Pd(PPh₃)₄ | 24 | 60 |
| 4 | Pd(PPh₃)₂Cl₂ | 24 | 55 |
| Reaction Conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (2 equiv.), K₂CO₃ (2 equiv.), DME, 80 °C. |
In a separate study focusing on the C7-arylation of 4-substituted NH-free indazoles, various catalysts and bases were evaluated for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.[7] This work identified tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with cesium carbonate as the most effective system.
Table 2: Optimization of Suzuki-Miyaura Reaction for C7-Bromo-4-substituted-1H-indazoles [7]
| Catalyst (10 mol%) | Base (1.3 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | reflux | 48 | traces |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | reflux | 48 | 25 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | 40 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 85 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 65 |
These studies highlight that the optimal catalyst system is highly dependent on the specific bromo-indazole substrate and the coupling partner. While Pd(dppf)Cl₂ was superior for the 5-bromo-indazole derivative, Pd(PPh₃)₄ proved more effective for the C7-bromo-indazole.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are protocols based on the most effective systems identified in the literature.
Protocol 1: General Procedure for Suzuki Coupling of 5-Bromo-indazoles using Pd(dppf)Cl₂ [3]
A solution of the 5-bromo-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%) in anhydrous dimethoxyethane (DME) (10 mL) is stirred under an argon atmosphere for 1 hour. To this solution, the respective boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) are added sequentially. The mixture is then heated to 80 °C for 2 hours. After cooling, the reaction mixture is poured into a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of C7-Bromo-indazoles using Pd(PPh₃)₄ [7]
In a sealed tube, the 7-bromo-4-substituted-1H-indazole (1 equiv.) is mixed with the arylboronic acid (1.3 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%), and cesium carbonate (Cs₂CO₃) (1.3 equiv.). A solvent mixture of dioxane, ethanol, and water (e.g., 3/1.5/0.5 mL) is added. The tube is sealed and heated to 140 °C for 4 hours. After completion of the reaction, the mixture is cooled, and the product is isolated and purified by column chromatography.
Reaction Mechanisms and Workflows
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The experimental workflow involves careful setup, reaction monitoring, and product purification.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The general workflow for performing a Suzuki coupling experiment is outlined below.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to the Structure-Activity Relationship of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have advanced into clinical use and preclinical development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of prominent indazole-based kinase inhibitors, offering a valuable resource for researchers in oncology and drug discovery. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this guide aims to facilitate a deeper understanding of the molecular interactions that drive the potency and selectivity of these important therapeutic agents.
I. Comparative Analysis of Indazole-Based Kinase Inhibitors
The indazole core serves as a versatile anchor for substitutions that modulate the potency and selectivity of kinase inhibitors. Several indazole-based drugs, including Pazopanib, Axitinib, and Entrectinib, have received FDA approval for the treatment of various cancers.[1] This section provides a comparative overview of their inhibitory profiles against a panel of kinases, alongside promising preclinical candidates targeting key oncogenic drivers.
Data Presentation: Kinase Inhibitory Profiles
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of selected indazole-based compounds. This data, compiled from various studies, allows for a direct comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50, nM) of Approved Indazole-Based Kinase Inhibitors
| Kinase Target | Pazopanib | Axitinib | Entrectinib | Merestinib |
| VEGFR1 | 10 | 0.1 | - | - |
| VEGFR2 | 30 | 0.2 | - | - |
| VEGFR3 | 47 | 0.1-0.3 | - | - |
| PDGFRα | 84 | 5 | - | - |
| PDGFRβ | 84 | 1.6 | - | - |
| c-Kit | 74 | 1.7 | - | - |
| FGFR1 | 42 | - | - | - |
| FGFR3 | 140 | - | - | - |
| c-Met | - | - | - | Ki: 2 |
| TRKA | - | - | 1.2 | - |
| TRKB | - | - | 0.3 | - |
| TRKC | - | - | 0.3 | - |
| ROS1 | - | - | 7 | 23 |
| ALK | - | - | 1.6 | - |
| AXL | - | - | - | 2 |
| FLT3 | - | - | - | 7 |
| DDR1 | - | - | - | 0.1 |
| DDR2 | - | - | - | 7 |
Data compiled from multiple sources. "-" indicates data not available.
Table 2: Inhibitory Activity (IC50, nM) of Preclinical Indazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 17 (Aurora) | Aurora A | <1000 |
| Compound 21 (Aurora) | Aurora B | <1000 |
| Compound 30 (Aurora) | Aurora A | <1000 |
| Compound C05 (PLK4) | PLK4 | < 0.1 |
| Compound 6i (VEGFR-2) | VEGFR-2 | 24.5 |
| Compound 28a (c-Met) | c-Met | 1.8 |
| Compound 13o (Pim) | Pim-1 | <10 |
| Compound 2y (Aurora A) | Aurora A | <10 |
Data compiled from multiple sources.
II. Structure-Activity Relationship (SAR) Insights
The kinase inhibitory profile of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring.
-
Substitution at the C3-Position: The C3 position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. A variety of heterocyclic groups, such as pyridine, pyrimidine, and pyrazine, have been successfully employed at this position to enhance potency.[2][3] For instance, the 3-aminoindazole scaffold is a key feature in a number of potent c-Met inhibitors.[4]
-
Substitution at the N1-Position: Modifications at the N1 position can influence solubility, metabolic stability, and kinase selectivity. The introduction of small alkyl groups or substituted phenyl rings at this position has been explored to optimize the pharmacokinetic properties of indazole-based inhibitors.
-
Substitution at the C5-Position: The C5 position often points towards the solvent-exposed region of the ATP-binding pocket. Introducing various functional groups at this position can be leveraged to improve potency and selectivity, as well as to modulate physicochemical properties. For example, in a series of ROCK-II inhibitors, substitutions at the 5-position of the indazole ring were critical for achieving high potency.[5]
III. Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway Diagrams
Caption: VEGFR2 Signaling Pathway Inhibition.
Caption: Aurora B Kinase Signaling in Mitosis.
Experimental Workflow Diagrams
Caption: ADP-Glo™ Kinase Inhibition Assay Workflow.
Caption: Western Blot Workflow for Phospho-Proteins.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indazole-based kinase inhibitors.
A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for a 384-well format and is suitable for determining the IC50 values of inhibitors against various kinases.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Indazole-based inhibitor (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
B. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with kinase inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole-based inhibitor (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.
C. Western Blotting for Phosphorylated Kinase Targets
This protocol is designed to detect the phosphorylation status of a target kinase and its downstream effectors following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Indazole-based inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the indazole inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.[6]
This guide provides a foundational understanding of the structure-activity relationships of indazole-based kinase inhibitors. The presented data and protocols are intended to serve as a valuable resource for the design and evaluation of novel kinase inhibitors with improved potency, selectivity, and therapeutic potential.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
A High-Throughput Screening Guide to Indazole-Based Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of indazole-based kinase inhibitors against other prominent inhibitor scaffolds. It summarizes quantitative data from high-throughput screening (HTS) campaigns and offers detailed experimental protocols for key assays, facilitating informed decisions in drug discovery pipelines.
The indazole core has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3][4] Its unique structural features allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the discovery of numerous clinical candidates and approved drugs such as axitinib and pazopanib.[2][4][5] This guide delves into the performance of indazole-based compounds in HTS settings, comparing their efficacy with other common kinase inhibitor chemotypes.
Comparative Performance of Kinase Inhibitors
High-throughput screening campaigns are the cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries.[6][7][8] The inhibitory activity of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for a selection of indazole-based inhibitors against key kinase targets, juxtaposed with data for other well-established inhibitor classes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][3]
| Inhibitor Scaffold | Compound | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| Indazole | Axitinib | 0.2 | Sorafenib (Quinoline) | 90 |
| Pazopanib | 30 | Sunitinib (Indolinone) | 9 | |
| Indazole-pyrimidine derivative | 34.5 | Vandetanib (Quinazoline) | 40 | |
| Arylsulphonyl indazole | 5.4 | Lenvatinib (Quinoline) | 4 |
This table presents a comparative overview of the inhibitory potency of different chemical scaffolds against VEGFR-2.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Their dysregulation is implicated in various cancers.[3]
| Inhibitor Scaffold | Compound | FGFR1 IC50 (µM) | Reference Compound | FGFR1 IC50 (µM) |
| Indazole | Indazole derivative 1 | 90 | Dovitinib (Quinolinone) | 0.013 |
| Indazole derivative 2 | 77 | Ponatinib (Imidazo[1,2-b]pyridazine) | 0.03 | |
| 1H-indazole derivative | 2.0 | Infigratinib (Pyrazolopyrimidine) | 0.001 |
This table highlights the varying potencies of different inhibitor classes targeting FGFR1.
Aurora Kinase A Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers, making them attractive therapeutic targets.[1][3][9]
| Inhibitor Scaffold | Compound | Aurora A IC50 (µM) | Reference Compound | Aurora A IC50 (µM) |
| Indazole | Indazole amide derivative | 1.66 | Alisertib (MLN8237) (Pyrazolopyrimidine) | 0.0012 |
| Phenyl urea substituted indazole | < 1 | Tozasertib (VX-680) (Aminopyrazole) | 0.0006 | |
| Dual Aurora A/B Indazole | - | Danusertib (PHA-739358) (Pyrrolopyrazole) | 0.013 |
This table compares the efficacy of indazole-based inhibitors with other scaffolds targeting Aurora Kinase A.
Experimental Protocols for High-Throughput Screening
The following are detailed methodologies for commonly employed HTS assays in the screening of kinase inhibitors.
ADP-Glo™ Kinase Assay
This luminescent ADP detection assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][2][10][11]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and allows the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration.[1][10]
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate. The reaction mixture typically contains the kinase, substrate, ATP, and the test compound (e.g., indazole derivative) at various concentrations.
-
The final reaction volume is typically 5-10 µL.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate the plate for 40 minutes at room temperature to ensure complete depletion of the remaining ATP.[10]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. The volume is typically twice the initial kinase reaction volume.
-
Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity in the presence of an inhibitor.
-
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[12]
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket of the kinase. This brings the Eu-donor and the Alexa Fluor® 647-acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mix in the appropriate kinase buffer.
-
Prepare a 4X tracer solution in the same buffer.
-
Prepare serial dilutions of the test compounds at 4X the final desired concentration.
-
-
Assay Assembly:
-
In a 384-well plate, add 4 µL of the serially diluted test compound.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
The ratio of the acceptor to donor emission is calculated, and a decrease in this ratio indicates inhibition.
-
Visualizing Key Concepts in Kinase Inhibition and Screening
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of a typical kinase signaling pathway.
Caption: A typical workflow for a high-throughput screening campaign.
Caption: Logical progression of a kinase inhibitor screening cascade.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. ulab360.com [ulab360.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Cross-Coupling Methods for Indazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Its functionalization is a key step in the development of novel drug candidates. This guide provides an objective comparison of various cross-coupling methods for the C-H and C-X functionalization of indazoles, supported by experimental data to aid researchers in selecting the most suitable method for their synthetic needs.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of indazoles. Key methods include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halo-indazole and an organoboron reagent. It is widely used for the arylation, heteroarylation, and vinylation of the indazole core.
Table 1: Comparison of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Indazole Arylation
| Entry | Indazole Substrate | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 95 | [1] |
| 2 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂·DCM (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | High (not specified) | [2] |
| 3 | 3-Iodo-1-Boc-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [3] |
| 4 | 7-Bromo-4-methoxy-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 4 | 85 | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromo-indazole (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent mixture such as 1,4-dioxane and water (4:1), a base like potassium carbonate (2.0-3.0 equiv) is added. The mixture is degassed with argon for 15-20 minutes. The palladium catalyst, for instance, Pd(dppf)Cl₂·DCM (0.05 equiv), is then added, and the reaction mixture is heated at 80-100 °C for 2-12 hours.[1][2] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of N-functionalized indazoles, which are crucial for modulating the pharmacological properties of indazole-based compounds.
Table 2: Comparison of Palladium-Catalyzed Buchwald-Hartwig Amination Conditions for Indazoles
| Entry | Indazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1-Boc-1H-indazole | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 18 | 85 | [5] |
| 2 | 3-Bromo-1-THP-1H-indazole | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 16 | 78 | [6] |
| 3 | 7-Bromo-1H-indazole | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Toluene | 100 | 24 | 92 | [7] |
| 4 | 3-Chloro-1H-indazole | Benzylamine | Pd₂(dba)₃ (2) | tBuXPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 88 | [7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the halo-indazole (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv) are combined.[5][6] The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene or dioxane) is then added, and the mixture is heated at 100-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired amino-indazole.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond between a halo-indazole and a terminal alkyne, a valuable transformation for introducing alkynyl moieties that can serve as handles for further diversification.
Table 3: Comparison of Palladium-Catalyzed Sonogashira Coupling Conditions for Indazoles
| Entry | Indazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1-Boc-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 6 | 95 | [8] |
| 2 | 5-Bromo-3-iodo-1-tosyl-1H-indazole | 1-Heptyne | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | Et₃N/DMF | 70 | 48 | 85 | [9] | |
| 3 | 4-Iodo-1H-indazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 5 | 88 | [10] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the halo-indazole (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent such as THF or DMF, the base (e.g., triethylamine, 2.0-3.0 equiv) is added. The mixture is degassed. Then, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5-10 mol%) and the copper co-catalyst (e.g., CuI, 10-20 mol%) are added. The reaction is stirred at room temperature to 70 °C for 6-48 hours.[8][9] Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a more economical alternative to palladium-catalyzed methods for certain transformations, particularly for C-N bond formation.
Table 4: Comparison of Copper-Catalyzed C-N Coupling Conditions for Indazoles
| Entry | Indazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1H-Indazole | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 110 | 24 | 82 | [4] |
| 2 | 2H-Indazole | 1-Iodo-4-nitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | LiOt-Bu | Toluene | 110 | 24 | 88 | [11] |
| 3 | 2-(2H-Indazol-2-yl)aniline | Bromoethane | CuI (10) | - | K₂CO₃ | DMSO | 120 | 12 | 85 (imidazo[1,2-b]indazole) | [12] |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
A mixture of the indazole (1.0 equiv), the aryl halide (1.2 equiv), the copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃ or LiOt-Bu, 2.0 equiv) in a suitable solvent (e.g., DMF or toluene) is heated at 110 °C for 24 hours under an inert atmosphere.[4][11] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis is emerging as a powerful and cost-effective alternative to palladium for various cross-coupling reactions, including the functionalization of indazoles.
Table 5: Comparison of Nickel-Catalyzed Cross-Coupling Conditions for Indazoles
| Entry | Indazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenyl-2H-indazole | Benzaldehyde | Ni(OAc)₂ (10) | - | PivOH (20 mol%) | Chlorobenzene | 120 | 24 | 85 (C3-acylation) | [13] |
| 2 | 1H-Indazole | 4-Chlorotoluene | NiCl₂(dppp) (10) | - | - | Toluene | 130 | 24 | 75 (C3-arylation) | [14] |
Experimental Protocol: General Procedure for Nickel-Catalyzed C3-Acylation
A mixture of the 2H-indazole (1.0 equiv), the aldehyde (2.0 equiv), the nickel catalyst (e.g., Ni(OAc)₂, 10 mol%), and an additive such as pivalic acid (PivOH, 20 mol%) in a solvent like chlorobenzene is heated at 120 °C for 24 hours.[13] The reaction is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the 3-acyl-2H-indazole.
Direct C-H Functionalization
Direct C-H functionalization represents a highly atom-economical approach to modify the indazole core, avoiding the pre-functionalization (e.g., halogenation) of the starting material. Both palladium and copper catalysts have been effectively employed for this purpose.
Table 6: Comparison of Direct C-H Arylation Conditions for Indazoles
| Entry | Indazole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1H-Indazole | 4-Iodotoluene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | H₂O | 100 | 12 | 80 | [15] |
| 2 | 1H-Indazole | Iodobenzene | Pd(OAc)₂ (10) | 1,10-Phenanthroline (10) | Ag₂CO₃/K₃PO₄ | DMA | 160 | 48 | 85 | [16] |
| 3 | 2H-Indazole | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | LiOt-Bu | Toluene | 110 | 24 | 75 | [11] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C-H Arylation
In a sealed tube, the indazole (1.0 equiv), the aryl halide (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., PPh₃ or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄) and potentially an additive like Ag₂CO₃ are combined in a suitable solvent (e.g., water or DMA).[15][16] The vessel is sealed and heated at 100-160 °C for 12-48 hours. After cooling, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The product is isolated after purification by column chromatography.
Visualizing Cross-Coupling Mechanisms
The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Plausible catalytic cycle for direct C-H arylation of indazole.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design | Semantic Scholar [semanticscholar.org]
- 14. chirik.princeton.edu [chirik.princeton.edu]
- 15. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Halogenated Indazoles: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For novel and potent compounds like halogenated indazoles, ensuring the accuracy, precision, and reliability of analytical data is paramount. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of halogenated indazoles. The information presented is supported by a summary of typical validation parameters and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Method Performance Comparison
The choice between HPLC and GC-MS for the analysis of halogenated indazoles depends on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity of the method. The following tables summarize the typical performance characteristics of each technique, based on data from studies on structurally related compounds.
Table 1: Comparison of HPLC and GC-MS for the Analysis of Halogenated Indazoles and Related Compounds
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broad applicability to a wide range of polar and non-polar compounds, including those that are thermally labile.[1][2][3] | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[1][2][3] |
| Typical Column | Reversed-phase C18 or C8 columns are commonly used.[4][5][6] | Capillary columns with various stationary phases (e.g., 5% phenyl polysiloxane) are typical. |
| Detector | UV-Vis/PDA, Fluorescence, Mass Spectrometry (LC-MS).[7] | Mass Spectrometry (provides structural information).[3] |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent and filtration.[8] | May require more complex sample preparation, including extraction and derivatization to increase volatility.[8] |
| Analysis Time | Can range from a few minutes to over 30 minutes depending on the complexity of the separation. | Typically offers faster analysis times for volatile compounds due to the use of capillary columns.[1][3] |
| Selectivity | Achieved through the choice of stationary and mobile phases. | High selectivity is achieved through both chromatographic separation and mass analysis. |
| Sensitivity | Good sensitivity, often in the µg/mL to ng/mL range. Can be enhanced with sensitive detectors like fluorescence or mass spectrometry. | Excellent sensitivity, often reaching the pg/mL level, especially with selected ion monitoring (SIM). |
Table 2: Typical Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | Typical HPLC Performance | Typical GC-MS Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999[4][5] | > 0.998 |
| Accuracy (% Recovery) | 98 - 102%[4] | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and temperature. | Can be sensitive to changes in injection port temperature, gas flow rates, and temperature programming. |
Experimental Protocols
Detailed and well-documented experimental protocols are essential for reproducible and reliable analytical results. Below are representative methodologies for the analysis of halogenated indazoles using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example, a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific halogenated indazole.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and organic solvent similar to the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters to be Assessed:
-
Specificity (including forced degradation studies)
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Solution Stability
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile impurities and can provide structural information for unknown compounds.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan for qualitative analysis and identification of unknowns, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
4. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the halogenated indazole is not sufficiently volatile, derivatization (e.g., silylation) may be necessary to increase its volatility and thermal stability.
5. Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Mandatory Visualizations
To facilitate a clear understanding of the experimental workflows and logical relationships in analytical method validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for a Forced Degradation Study.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be successfully validated for the quantitative analysis of halogenated indazoles. The choice of method will ultimately depend on the specific characteristics of the analyte and the analytical requirements of the study. HPLC offers broader applicability, especially for non-volatile and thermally labile compounds, while GC-MS provides excellent sensitivity and structural information for volatile compounds. By following a systematic validation approach as outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data for their halogenated indazole drug candidates.
References
- 1. Analytical Method Development and Validation | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
- 2. omicsonline.org [omicsonline.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. [PDF] DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC and chemometric methods for the simultaneous determination of miconazole nitrate and nystatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
in-vitro testing of novel compounds derived from 5-Bromo-3-iodo-6-methyl-1h-indazole
While specific in-vitro testing data for compounds directly derived from 5-Bromo-3-iodo-6-methyl-1h-indazole is not publicly available, this guide provides a comparative analysis of a closely related structural analog, a derivative of 6-Bromo-3-iodo-1H-indazole, to illuminate the potential anticancer properties of this chemical class.
This guide focuses on the in-vitro performance of a promising indazole derivative, designated as compound 2f , as described in a study by Wei et al. (2021). The study evaluates its antiproliferative activity against a panel of human cancer cell lines and delves into its mechanism of action. This information is presented to aid researchers, scientists, and drug development professionals in understanding the potential of this scaffold for further investigation.
Comparative Analysis of Anticancer Activity
The in-vitro cytotoxic effects of the 6-Bromo-3-iodo-1H-indazole derivative, compound 2f , were evaluated against five human cancer cell lines: 4T1 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic agent, Doxorubicin.
| Compound | 4T1 (μM) | A549 (μM) | HepG2 (μM) | HCT116 (μM) | MCF-7 (μM) |
| Compound 2f | 0.23 ± 0.03 | 1.15 ± 0.46 | 0.80 ± 0.14 | 0.99 ± 0.21 | 0.34 ± 0.08 |
| Doxorubicin | 6.50 ± 1.33 | 0.98 ± 0.16 | 0.62 ± 0.03 | 0.75 ± 0.26 | 0.19 ± 0.07 |
Data sourced from Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 11, 15675.[1][2][3]
The data indicates that compound 2f exhibits potent antiproliferative activity across multiple cancer cell lines, with particularly strong efficacy against the 4T1 breast cancer line, where it was significantly more potent than Doxorubicin.[1][2][3]
Experimental Protocols
The following is a detailed methodology for the key in-vitro experiment cited in this guide.
MTT Assay for Cell Viability
The viability of cancer cells following treatment with the indazole derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (4T1, A549, HepG2, HCT116, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control, Doxorubicin. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 μL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for determining the in-vitro cytotoxicity of novel indazole derivatives.
The investigation into the mechanism of action of compound 2f revealed its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent effects on the mitochondrial pathway.[1][2][3]
Caption: Apoptosis induction pathway of the indazole derivative 2f.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-3-iodo-6-methyl-1H-indazole: A Guide for Laboratory Professionals
For immediate reference, treat 5-Bromo-3-iodo-6-methyl-1H-indazole as a halogenated organic compound and segregate it into a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations. As a brominated and iodinated heterocyclic compound, it requires specific disposal protocols as a halogenated organic waste.
Key Chemical and Safety Data
| Property | Information | Citation |
| Chemical Class | Halogenated Organic Compound | [1] |
| Common Hazards | Potential for skin and eye irritation. May be harmful if inhaled or ingested. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2] |
| Disposal Method | Incineration at a regulated hazardous waste facility. | [1] |
| Waste Segregation | Must be collected separately from non-halogenated organic waste, acids, bases, and heavy metals. | [1][4][5] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound from the laboratory.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or glasses.
-
A fully buttoned laboratory coat.[6]
-
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
2. Waste Collection and Segregation:
-
Designate a specific, compatible container for "Halogenated Organic Waste." A polyethylene or glass container with a secure, threaded cap is recommended.[6][8]
-
The container must be in good condition and free from leaks.[8]
-
Crucially, keep halogenated waste separate from all other waste streams, including:[4][5]
-
Non-halogenated organic solvents.
-
Aqueous waste (acids and bases).
-
Waste containing heavy metals.
-
Strong oxidizing or reducing agents.
-
3. Labeling the Waste Container:
-
Label the waste container clearly with the words "Hazardous Waste" before any waste is added.[9]
-
List all chemical constituents and their approximate percentages on the label. For this specific compound, write "this compound".[1]
-
Ensure the generator's name and the accumulation start date are also on the label.
4. Storage of Waste:
-
Keep the halogenated waste container tightly closed when not in use.[9]
-
Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4]
-
The storage area should provide secondary containment to prevent the spread of material in case of a leak.[4]
5. Arranging for Disposal:
-
Once the container is nearly full (do not overfill), or if the research project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
6. Spill Management:
-
In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled bag or container and dispose of it as halogenated hazardous waste.[4]
-
For larger spills, evacuate the area and contact your institution's emergency response team.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 5-Bromo-3-iodo-6-methyl-1h-indazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-3-iodo-6-methyl-1h-indazole. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a harmful and irritant substance. Based on data for similar compounds like 5-Bromo-3-iodo-1H-indazole and 5-Bromo-3-methyl-1H-indazole, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 standards.[4] |
| Face Shield | Recommended when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended for handling.[5] Always check for breakthrough times and dispose of contaminated gloves properly. |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Chemical-resistant Apron | To be worn over the lab coat when handling larger quantities. | |
| Protective Coveralls | Recommended for large-scale operations or in case of a spill.[6] | |
| Respiratory Protection | Fume Hood | All handling of the solid and any solutions should be conducted in a certified chemical fume hood. |
| Respirator | In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings. |
| Chemical-resistant Boots | Recommended when handling large quantities or during spill cleanup.[6][7] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Procedural Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]
-
Keep the container tightly closed.
Handling and Use:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for similar compounds and the specific Standard Operating Procedure (SOP) for your experiment.[8] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Engineering Controls: All weighing and solution preparation must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Weighing: Use a disposable weighing boat to handle the solid.
-
Solution Preparation: Add the solid to the solvent slowly.
-
Experimentation: Keep all containers closed when not in use.
Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health & Safety (EH&S) department. Prevent the material from entering drains.[9]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this chemical down the drain.[8] Contaminated clothing should be properly cleaned before reuse.[3][6]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5-Bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 22558740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
